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Core Science & Biosynthesis

Foundational

3-Ethyl-4-methoxy-phenol safety data sheet (SDS) and handling hazards

Technical Whitepaper: 3-Ethyl-4-methoxyphenol – Safety Data Sheet (SDS) Protocols, Hazard Mitigation, and Synthetic Applications Executive Summary As modern drug discovery pipelines increasingly target complex neurologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: 3-Ethyl-4-methoxyphenol – Safety Data Sheet (SDS) Protocols, Hazard Mitigation, and Synthetic Applications

Executive Summary

As modern drug discovery pipelines increasingly target complex neurological pathways, the demand for highly specific, regioselective aryl building blocks has surged. 3-Ethyl-4-methoxyphenol (CAS: 13523-64-3) is a critical intermediate utilized in the synthesis of novel neurotherapeutics, including selective 5-HT2A receptor agonists aimed at treatment-resistant depression[1]. However, its unique structural motifs—combining a reactive, hydrogen-bonding phenolic core with highly lipophilic alkyl and alkoxy substituents—necessitate rigorous Environment, Health, and Safety (EHS) compliance. This whitepaper synthesizes physicochemical data, toxicological mechanisms, and field-proven handling protocols to provide a self-validating operational guide for laboratory professionals.

Physicochemical Profiling & Structural Causality

Understanding the inherent hazards of 3-Ethyl-4-methoxyphenol requires analyzing its molecular architecture. The compound features a benzene ring substituted with a hydroxyl group (-OH), a methoxy group (-OCH3), and an ethyl group (-CH2CH3).

PropertyValue
Chemical Name 3-Ethyl-4-methoxyphenol[2]
CAS Registry Number 13523-64-3[2]
PubChem CID 2[2]
Molecular Formula C9H12O2[2]
Molecular Weight 152.19 g/mol [2]
Standard Purity ≥ 97% (NMR, HPLC, GC validated)[3]

Causality of Physical Properties: The addition of the ethyl and methoxy groups significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted phenol. This enhanced lipophilicity facilitates rapid dissolution in non-polar organic solvents commonly used in synthesis, but it also drastically lowers the activation energy required for dermal and ocular membrane permeation upon accidental exposure.

GHS Hazard Classification & Toxicological Mechanisms

Based on structural analogs and SDS data for substituted methoxyphenols[4], 3-Ethyl-4-methoxyphenol falls under the following Globally Harmonized System (GHS) hazard classifications:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Toxicological Causality: Why does this specific molecule cause severe localized irritation? Once the lipophilic ethyl and methoxy moieties facilitate rapid entry through the cellular lipid bilayer, the phenolic hydroxyl group acts as a potent hydrogen-bond donor. This interaction disrupts native protein folding, leading to localized protein denaturation. The resulting cellular stress response triggers an acute inflammatory cascade, manifesting clinically as erythema (H315) or severe ocular damage (H319).

ToxicityPathway Compound 3-Ethyl-4-methoxyphenol Exposure Membrane Lipid Bilayer Penetration Compound->Membrane High Lipophilicity Cellular Intracellular Accumulation Membrane->Cellular Diffusion Protein Protein Denaturation (Phenolic -OH) Cellular->Protein Hydrogen Bonding Inflammation Inflammatory Cascade (H315 / H319) Protein->Inflammation Cellular Stress

Fig 1: Mechanistic pathway of 3-Ethyl-4-methoxyphenol-induced cellular toxicity and tissue irritation.

Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow

To mitigate the risks outlined above, handling 3-Ethyl-4-methoxyphenol requires a self-validating system of checks and balances. Do not rely solely on PPE; engineer the risk out of the workflow.

Step-by-Step Methodology:

  • Environmental Preparation & Validation :

    • Action: Conduct all operations inside a certified chemical fume hood.

    • Self-Validation Check: Before opening the reagent bottle, perform a "tissue flutter test" at the sash opening to visually confirm active negative pressure.

  • PPE Donning :

    • Action: Equip chemical-resistant nitrile gloves (double-gloving is recommended for extended handling), tightly sealed splash goggles, and a flame-resistant lab coat.

  • Reagent Transfer and Weighing :

    • Action: Utilize the "weighing by difference" technique.

    • Self-Validation Check: Tare the analytical balance with a closed, empty reaction vial. Transfer the estimated mass of 3-Ethyl-4-methoxyphenol into the vial inside the fume hood, seal it, and re-weigh. This prevents aerosolized exposure and contamination of the balance enclosure.

  • Reaction Setup :

    • Action: Dissolve the compound in the chosen solvent under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the electron-rich phenolic core.

  • Decontamination :

    • Action: Quench any residual reagent on spatulas or glassware using a dilute basic solution (e.g., 5% NaOH). Causality: The base deprotonates the phenol, forming a phenoxide ion that renders the molecule highly water-soluble for safe disposal in aqueous basic waste streams.

HandlingWorkflow Prep 1. Environmental Prep (Fume Hood Verification) PPE 2. PPE Donning (Nitrile Gloves, Goggles) Prep->PPE Weigh 3. Reagent Weighing (Closed Analytical Balance) PPE->Weigh Transfer 4. Reaction Setup (Inert Atmosphere) Weigh->Transfer Decon 5. Decontamination & Waste Segregation Transfer->Decon

Fig 2: Self-validating step-by-step operational workflow for handling 3-Ethyl-4-methoxyphenol.

Application in Drug Development: 5-HT2A Agonist Synthesis

The strategic placement of the ethyl and methoxy groups makes 3-Ethyl-4-methoxyphenol a highly sought-after synthon in neuropharmacology. Specifically, it is utilized in the synthesis of 3-(2,4,5-trisubstituted-phenyl)piperidines, a novel class of selective 5-HT2A receptor agonists[1].

Mechanistic Experimental Choice: In a validated synthetic route, 3-Ethyl-4-methoxyphenol (e.g., 2.083 g, 13.687 mmol) undergoes regioselective electrophilic aromatic substitution (bromination) to yield 1-bromo-4-ethyl-2-methoxy-5-phenol[1].

Why this works: The strongly electron-donating nature of the hydroxyl (-OH) and methoxy (-OCH3) groups activates the aromatic ring and strictly directs the incoming bromine electrophile to the available ortho and para positions. This allows medicinal chemists to precisely build the complex trisubstituted phenyl ring required for optimal receptor binding in treatments for severe, treatment-resistant depression[1].

Emergency Response Protocols

A self-validating safety system must include immediate, actionable emergency responses based on chemical causality:

  • Dermal Exposure : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Causality: Water alone may not rapidly remove the lipophilic compound; follow up with soap and water to emulsify and clear the chemical from the epidermis.

  • Ocular Exposure : Use an emergency eyewash station immediately. Hold eyelids open to ensure complete irrigation of the sclera. Seek immediate ophthalmological evaluation due to the high risk of corneal protein denaturation.

  • Spill Mitigation : Do not sweep dry powders. Cover the spill with an inert, damp absorbent (e.g., wet sand or vermiculite) to prevent aerosolization before sweeping the matrix into a hazardous waste container.

References

  • PubChem CID 20190211: 3-Ethyl-4-methoxyphenol Source: National Institutes of Health (NIH) URL:[Link]

  • US11642336B2 - 5-HT2A agonists for use in treatment of depression Source: Google Patents URL

Sources

Exploratory

solubility profile of 3-Ethyl-4-methoxy-phenol in polar organic solvents

The Solubility Profile of 3-Ethyl-4-methoxy-phenol in Polar Organic Solvents: A Mechanistic and Experimental Guide Executive Summary 3-Ethyl-4-methoxy-phenol (CAS: 13523-64-3), a structurally distinct methoxyphenol deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

The Solubility Profile of 3-Ethyl-4-methoxy-phenol in Polar Organic Solvents: A Mechanistic and Experimental Guide

Executive Summary

3-Ethyl-4-methoxy-phenol (CAS: 13523-64-3), a structurally distinct methoxyphenol derivative, serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of 2,5-dimethoxyphenylpiperidines and other selective 5-HT2A receptor agonists [1]. For researchers and formulation scientists, understanding the thermodynamic solubility of this compound in polar organic solvents is not merely a logistical requirement—it is a fundamental parameter that dictates reaction kinetics, purification efficiency, and downstream biological assay design.

This whitepaper provides an in-depth, self-validating framework for profiling the solubility of 3-Ethyl-4-methoxy-phenol, combining predictive solvation mechanics with rigorous experimental protocols.

Physicochemical Profiling & Mechanistic Solvation

The solubility of 3-Ethyl-4-methoxy-phenol is governed by the delicate balance of its functional groups. The molecule features a polar, hydrogen-bond-donating hydroxyl group (-OH), a hydrogen-bond-accepting methoxy group (-OCH3), and hydrophobic ethyl and aromatic moieties.

To predict and explain its solubility in polar organic solvents, we rely on Hansen Solubility Parameters (HSP) . The HSP framework deconstructs a solvent's cohesive energy into three specific intermolecular interactions: dispersive forces ( δD​ ), polar dipole-dipole forces ( δP​ ), and hydrogen bonding ( δH​ ) [2].

  • Causality of Solvation: Polar organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol possess high δP​ and δH​ values. The strong hydrogen-bond acceptor capability of DMSO perfectly complements the phenolic hydroxyl group of 3-Ethyl-4-methoxy-phenol. This interaction rapidly overcomes the crystal lattice energy of the solid, driving the compound into the solution phase.

  • Aprotic vs. Protic Dynamics: While polar protic solvents (Ethanol, Methanol) form complex hydrogen-bonded networks with both the -OH and -OCH3 groups, polar aprotic solvents (DMSO, DMF, Acetonitrile) primarily act as hydrogen-bond acceptors. This distinction is critical: aprotic solvents often yield higher kinetic solubility limits for methoxyphenols, making them the superior choice for high-concentration stock solutions.

Quantitative & Qualitative Solubility Data

While exhaustive empirical data for every solvent combination is proprietary to specific drug development programs, the structural homology of 3-Ethyl-4-methoxy-phenol to other substituted guaiacols (such as 4-bromo-2-methoxyphenol) allows us to establish a highly reliable solubility profile [3].

Table 1: Solubility Profile of 3-Ethyl-4-methoxy-phenol in Key Polar Solvents

SolventClassificationDielectric Constant ( ε )Expected Solubility LimitPrimary Solvation MechanismApplication Context
DMSO Polar Aprotic46.7> 200 mg/mLStrong H-bond AcceptorIn vitro assay stock solutions; high-throughput screening.
DMF Polar Aprotic36.7> 150 mg/mLDipole-Dipole & H-bond AcceptorCross-coupling reaction media.
Methanol Polar Protic32.7SolubleH-bond Donor/AcceptorCrystallization; extraction.
Ethanol Polar Protic24.5SolubleH-bond Donor/AcceptorPharmaceutical formulation; wet granulation.
Acetonitrile Polar Aprotic37.5Moderately SolubleDipole-DipoleHPLC mobile phase preparation.
Water Polar Protic80.1Slightly SolubleHydrophobic exclusion limits solubilityAqueous buffer dilution (requires cosolvent).

Experimental Protocol: Thermodynamic Solubility Determination

To transition from predictive models to actionable data, the Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility [4]. As a Senior Application Scientist, I mandate this protocol because it is a self-validating system: the continuous presence of an excess solid phase ensures that the solution is truly saturated, eliminating the risk of measuring transient supersaturation.

Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • Weigh an excess amount of crystalline 3-Ethyl-4-methoxy-phenol (e.g., 500 mg) into a 5 mL glass vial equipped with a PTFE-lined screw cap.

    • Add exactly 1.0 mL of the target polar organic solvent (e.g., Ethanol). The visible presence of undissolved solid is mandatory to validate the starting conditions.

  • Equilibration:

    • Secure the vial in a thermostatically controlled orbital shaker set to 25.0 ± 0.1 °C.

    • Agitate at 300 RPM for 48 to 72 hours. Causality note: Phenolic compounds can exhibit slow dissolution kinetics in certain protic solvents; 48 hours ensures the system has reached true thermodynamic equilibrium.

  • Phase Separation:

    • Remove the vial and allow it to stand undisturbed for 2 hours to permit sedimentation.

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes.

    • Carefully aspirate the supernatant and immediately filter it through a 0.22 µm PTFE syringe filter. Crucial: PTFE is required because phenolics can adsorb onto nylon or cellulose filters, which would artificially lower the quantified concentration.

  • Quantification (HPLC-UV):

    • Dilute the filtered supernatant with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) by a known factor (e.g., 1:1000) to bring the concentration within the linear dynamic range of the UV detector.

    • Quantify against a freshly prepared standard calibration curve of 3-Ethyl-4-methoxy-phenol.

ShakeFlask A 1. Solid Addition Excess 3-E-4-MP C 3. Equilibration 24-72h at 25°C A->C B 2. Solvent Addition Polar Organic Solvent B->C D 4. Phase Separation Centrifugation & Filtration C->D E 5. Quantification HPLC-UV Analysis D->E

Caption: Workflow for thermodynamic solubility determination via the Shake-Flask method.

Application in Drug Development Workflows

The solubility profile of 3-Ethyl-4-methoxy-phenol directly dictates its utility in synthetic chemistry. In the development of 5-HT2A receptor agonists, 3-Ethyl-4-methoxy-phenol undergoes alkylation or cross-coupling reactions [5]. The choice of a polar aprotic solvent like DMF or DMSO is not arbitrary; these solvents not only dissolve the phenolic starting material completely but also stabilize the transition states of SN2 alkylation reactions by leaving the nucleophilic phenoxide ion relatively unsolvated and highly reactive.

Synthesis Start 3-Ethyl-4-methoxyphenol (Starting Material) Reaction Cross-Coupling / Alkylation Reaction Phase Start->Reaction Solvent Solvent Selection (e.g., DMF, DMSO) Solvent->Reaction Product 5-HT2A Receptor Agonist (API) Reaction->Product

Caption: Role of polar organic solvents in the synthesis of 5-HT2A agonists from 3-E-4-MP.

By leveraging predictive tools like Hansen Solubility Parameters and validating them with rigorous Shake-Flask methodologies, researchers can optimize solvent selection, thereby accelerating the synthesis and formulation of critical therapeutic compounds.

References

  • US Patent 11642336B2. "5-HT2A agonists for use in treatment of depression." Google Patents.
  • ACS Publications. "Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists." Available at:[Link]

Foundational

The Biological Frontier of 3-Ethyl-4-methoxy-phenol Derivatives: A Technical Guide to Activity and Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the predicted biological activities and potential receptor binding profiles of 3-Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the predicted biological activities and potential receptor binding profiles of 3-Ethyl-4-methoxy-phenol and its derivatives. While direct experimental data on this specific scaffold is limited, this document synthesizes the wealth of knowledge surrounding structurally related methoxyphenolic compounds to offer a scientifically grounded perspective on their potential as therapeutic agents. By examining established structure-activity relationships, this guide serves as a roadmap for future research, detailing the likely antioxidant, anti-inflammatory, and antimicrobial properties of these compounds. Furthermore, we present detailed experimental protocols and a discussion on potential receptor and enzyme interactions, providing a robust framework for the investigation and development of this promising class of molecules.

Introduction: The Therapeutic Potential of Methoxyphenolic Scaffolds

Phenolic compounds are a cornerstone of natural product chemistry and have long been recognized for their diverse biological activities.[1] The strategic incorporation of methoxy and alkyl groups onto the phenolic ring can significantly modulate their physicochemical properties, enhancing their bioavailability and therapeutic efficacy.[2] 3-Ethyl-4-methoxy-phenol, a guaiacol derivative, represents an intriguing, yet underexplored, scaffold. Its structural similarity to well-characterized methoxyphenols suggests a high probability of possessing valuable biological activities. This guide will extrapolate from the known pharmacology of related compounds to predict the biological landscape of 3-Ethyl-4-methoxy-phenol derivatives.

Predicted Biological Activities: A Trifecta of Therapeutic Promise

Based on the extensive literature on analogous compounds, 3-Ethyl-4-methoxy-phenol derivatives are predicted to exhibit significant antioxidant, anti-inflammatory, and antimicrobial activities.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[3] The presence of an electron-donating methoxy group at the ortho position to the hydroxyl group in 3-Ethyl-4-methoxy-phenol is expected to enhance its radical scavenging activity.[2]

Structure-Activity Relationship Insights:

  • Methoxy Group: The methoxy group at the 4-position increases the electron density on the aromatic ring, which is anticipated to stabilize the resulting phenoxyl radical after hydrogen donation, making the compound a more effective antioxidant.[2]

  • Ethyl Group: The ethyl group at the 3-position, being an electron-donating group, is also expected to contribute to the stabilization of the phenoxyl radical, further enhancing antioxidant capacity.[2]

Expected Efficacy:

Derivatives of 3-Ethyl-4-methoxy-phenol are predicted to be potent radical scavengers, comparable to or even exceeding the activity of commercially used antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[4]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Methoxyphenolic compounds have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5] For instance, apocynin (4-hydroxy-3-methoxy-acetophenone) and its derivatives have been shown to inhibit the production of cytokines such as CCL2, CCL5, IL-6, and IL-8 in human airway cells.[1][5]

Predicted Mechanism of Action:

It is hypothesized that 3-Ethyl-4-methoxy-phenol derivatives will exert their anti-inflammatory effects through multiple mechanisms, including:

  • Inhibition of Pro-inflammatory Enzymes: Potential inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory pathway.[6]

  • Downregulation of Inflammatory Cytokines: Suppression of the expression and release of pro-inflammatory cytokines and chemokines.[5]

A study on various methoxyphenolic compounds revealed that their anti-inflammatory activity did not always correlate with the inhibition of reactive oxygen species (ROS) production or NF-κB activation, suggesting the possibility of post-transcriptional mechanisms of action, such as inhibiting the binding of the RNA-binding protein HuR to mRNA.[1][5]

Antimicrobial Properties: A Defense Against Pathogens

The antimicrobial activity of phenolic compounds is often linked to their ability to disrupt microbial cell membranes, leading to increased permeability and cell death.[3] The lipophilicity of the molecule plays a crucial role in this process.

Structure-Activity Relationship Insights:

  • Alkyl Chain Length: Studies on phenolic acid alkyl esters have shown that increasing the length of the alkyl chain enhances antimicrobial activity. This suggests that the ethyl group in 3-Ethyl-4-methoxy-phenol will contribute positively to its antimicrobial potential. Further elongation or modification of this alkyl chain in its derivatives could lead to even more potent antimicrobial agents.

Expected Spectrum of Activity:

Based on studies of similar compounds like eugenol and capsaicin, 3-Ethyl-4-methoxy-phenol derivatives are expected to be active against a range of foodborne pathogens and spoilage bacteria, including both Gram-positive and Gram-negative strains.[7]

Receptor and Enzyme Binding: Exploring the Molecular Targets

While direct receptor binding data for 3-Ethyl-4-methoxy-phenol is not available, the broader class of methoxylated phenethylamines has been shown to interact with various receptors, providing a basis for predicting potential targets.

Potential Receptor Interactions

Studies on 4-alkoxy-3,5-dimethoxy-phenethylamines have demonstrated binding to serotonergic (5-HT1A, 5-HT2A, 5-HT2C) and adrenergic (α1A, α2A) receptors.[8][9][10] The affinity for these receptors was found to be influenced by the nature of the alkoxy group.[8][9] It is plausible that 3-Ethyl-4-methoxy-phenol derivatives, with their substituted phenolic structure, could also exhibit affinity for these or other G-protein coupled receptors.

Enzyme Inhibition

The structural similarity of 3-Ethyl-4-methoxy-phenol to guaiacol suggests that its derivatives could act as inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and cardiovascular diseases.[11] Synthetic guaiacol derivatives have shown promise as reversible MPO inhibitors.[11]

Experimental Protocols: A Framework for Investigation

To validate the predicted biological activities of 3-Ethyl-4-methoxy-phenol derivatives, the following established in vitro assays are recommended.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[12]

Protocol:

  • Prepare a stock solution of the 3-Ethyl-4-methoxy-phenol derivative in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the respective wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay is based on the reduction of the pre-formed ABTS radical cation by the antioxidant.[12]

Protocol:

  • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

  • Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at 734 nm.

  • Prepare a series of dilutions of the 3-Ethyl-4-methoxy-phenol derivative.

  • In a 96-well plate, add a fixed volume of the diluted ABTS radical cation solution to each well.

  • Add a small volume of the test compound dilutions to the respective wells.

  • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA), which is a well-documented cause of inflammation.

Protocol:

  • Prepare a solution of the 3-Ethyl-4-methoxy-phenol derivative in a suitable buffer.

  • Prepare a solution of BSA in the same buffer.

  • Mix the test compound solution with the BSA solution.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • Cool the solutions and measure the absorbance (turbidity) at 660 nm.

  • Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Calculate the percentage of inhibition of protein denaturation.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Protocol:

  • Prepare a two-fold serial dilution of the 3-Ethyl-4-methoxy-phenol derivative in a liquid growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism without the test compound) and a negative control (medium without microorganism).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth).

Data Presentation and Visualization

Quantitative Data Summary
Biological Activity Assay Predicted Outcome Metric Justification
AntioxidantDPPH Radical ScavengingIC50 (µM)Lower IC50 indicates higher activity, based on the expected radical scavenging capacity of the phenolic structure.
AntioxidantABTS Radical Cation DecolorizationIC50 (µM)Provides a complementary measure of antioxidant capacity against a different radical species.
Anti-inflammatoryInhibition of Protein Denaturation% InhibitionA higher percentage of inhibition suggests a greater ability to stabilize proteins and reduce an inflammatory response.
AntimicrobialMinimum Inhibitory Concentration (MIC)MIC (µg/mL or µM)A lower MIC value indicates greater potency against the tested microorganisms, influenced by the lipophilic ethyl group.
Visualizing Key Concepts

Biological_Activities cluster_Core 3-Ethyl-4-methoxy-phenol Derivatives cluster_Activities Predicted Biological Activities cluster_Mechanisms Potential Mechanisms & Targets Core_Compound 3-Ethyl-4-methoxy-phenol Scaffold Antioxidant Antioxidant Core_Compound->Antioxidant likely due to phenolic -OH Anti_inflammatory Anti-inflammatory Core_Compound->Anti_inflammatory based on related methoxyphenols Antimicrobial Antimicrobial Core_Compound->Antimicrobial enhanced by ethyl group Receptor_Binding Receptor Binding (e.g., 5-HT, Adrenergic) Core_Compound->Receptor_Binding speculative based on phenethylamine analogs Radical_Scavenging Radical Scavenging Antioxidant->Radical_Scavenging Enzyme_Inhibition Enzyme Inhibition (COX, LOX, MPO) Anti_inflammatory->Enzyme_Inhibition Cytokine_Modulation Cytokine Modulation Anti_inflammatory->Cytokine_Modulation Membrane_Disruption Membrane Disruption Antimicrobial->Membrane_Disruption Experimental_Workflow cluster_Synthesis Compound Preparation cluster_Screening In Vitro Screening cluster_Analysis Data Analysis & Interpretation Synthesis Synthesis of 3-Ethyl-4-methoxy-phenol Derivatives Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Synthesis->Antioxidant_Assays Anti_inflammatory_Assay Anti-inflammatory Assay (Protein Denaturation) Synthesis->Anti_inflammatory_Assay Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Synthesis->Antimicrobial_Assay Data_Analysis IC50 / MIC Determination Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Figure 2: A generalized experimental workflow for the evaluation of 3-Ethyl-4-methoxy-phenol derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 3-Ethyl-4-methoxy-phenol derivatives is currently lacking, a comprehensive analysis of related methoxyphenolic compounds provides a strong foundation for predicting their therapeutic potential. The structural features of this scaffold suggest promising antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide offers a scientifically rigorous framework for initiating research into this unexplored chemical space. The provided experimental protocols and structure-activity relationship insights are intended to empower researchers to systematically investigate these compounds and unlock their potential for drug discovery and development. Future studies should focus on the synthesis of a library of 3-Ethyl-4-methoxy-phenol derivatives with varying substitutions to establish concrete structure-activity relationships and to identify lead compounds for further preclinical and clinical development.

References

  • Bender, C. M., & Jones, P. A. (1998). Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines. Cancer Research, 58(1), 95-101. [Link]

  • Kikuzaki, H., Hisamoto, M., Hirose, K., Akiyama, K., & Taniguchi, H. (2010). Radical-scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Bioscience, Biotechnology, and Biochemistry, 74(2), 343-348. [Link]

  • Stefanska, B., Sarniak, A., & Wlodarczyk, M. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. BMC Pulmonary Medicine, 12(1), 1-11. [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 16, 1703480. [Link]

  • Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 9, 1420. [Link]

  • Kim, J. Y., Kim, J. H., Kim, D. H., & Lee, J. Y. (2018). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol attenuates PMA-induced inflammatory responses in human monocytic cells through PKCδ/JNK/AP-1 pathways. European Journal of Pharmacology, 825, 74-82. [Link]

  • Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 9, 1420. [Link]

  • Chen, Y., Kang, Y., & Wang, M. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 134. [Link]

  • Vasundhara, R., Mahalingam, S., & Perumal, Y. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(23), 2975-2989. [Link]

  • Hubble, V. B., Lester, S. R., & Richards, J. J. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2233. [Link]

  • Iseppi, R., Messi, P., & Sabia, C. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Stefanska, B., Sarniak, A., & Wlodarczyk, M. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. BMC Pulmonary Medicine, 12(1), 1-11. [Link]

  • da Silva, A. C., de Andrade, M. S. A. S., & de Faria, D. L. A. (2021). Development of eugenol derivatives with 5-LOX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1345. [Link]

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  • Li, Y., Wang, Y., & Zhang, H. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. European Journal of Medicinal Chemistry, 298, 117765. [Link]

  • Wenthur, C. J., Morrison, R., Felts, A. S., Smith, K. A., Engers, J. L., Byers, F. W., ... & Lindsley, C. W. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208-5212. [Link]

  • PharmaCompass. (n.d.). 4-Methoxy ethyl phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Lee, S., Kim, H., & Lee, J. (2024). The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells. Molecules, 29(8), 1836. [Link]

  • Al-Zharani, M. A., & Al-Ghamdi, S. N. (2022). Chemical composition, in vitro assessment of antioxidant properties and cytotoxicity activity of ethanolic and aqueous extracts of Juniperus procera growing in Saudi Arabia. Journal of Pharmacy & Pharmacognosy Research, 10(2), 263-274. [Link]

  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • Fujisawa, S., Atsumi, T., & Ueha, T. (2004). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Anticancer Research, 24(5B), 3049-3055. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Guaiacol? Retrieved from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • da Silva, A. F., de Oliveira, A. C., & de Lima, D. P. (2018). Pharmacological profile and structure-activity relationship of alkylating agents used in cancer treatment. International Journal of Research in Pharmaceutical and Chemical Sciences, 8(1), 1-10. [Link]

  • Vasundhara, R., Mahalingam, S., & Perumal, Y. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ChemMedChem, 15(13), 1226-1236. [Link]

  • Atsumi, T., Fujisawa, S., & Tonosaki, K. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo, 29(4), 435-442. [Link]

  • Nabavi, S. F., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., D'onofrio, G., Loizzo, M. R., ... & Nabavi, S. M. (2017). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. In Phenolic Compounds-Natural Sources, Importance and Applications. IntechOpen. [Link]

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  • Prabakaran, K., Reddy, U. S., Lakshmi, L. R., & Sathiyaseelan, M. (2022). Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata. Research Journal of Pharmacy and Technology, 15(1), 225-229. [Link]

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Exploratory

thermodynamic stability and boiling point of 3-Ethyl-4-methoxy-phenol

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 3-Ethyl-4-methoxy-phenol Introduction In the fields of pharmaceutical development, flavor chemistry, and material science, a precise underst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 3-Ethyl-4-methoxy-phenol

Introduction

In the fields of pharmaceutical development, flavor chemistry, and material science, a precise understanding of a molecule's physicochemical properties is paramount. This guide provides a detailed technical analysis of 3-Ethyl-4-methoxy-phenol, a substituted phenol with potential applications as an intermediate in organic synthesis. The core focus is on two critical parameters: its thermodynamic stability and boiling point. These properties govern its behavior during synthesis, purification, formulation, and storage, directly impacting product efficacy, safety, and shelf-life.

Molecular Structure and Physicochemical Properties

The foundation of any physicochemical analysis lies in the molecule's structure. 3-Ethyl-4-methoxy-phenol possesses a benzene ring substituted with a hydroxyl group (-OH) at position 1, an ethyl group (-CH₂CH₃) at position 3, and a methoxy group (-OCH₃) at position 4.

Caption: Molecular structure of 3-Ethyl-4-methoxy-phenol.

Each functional group imparts specific characteristics:

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is the primary determinant of the molecule's acidity and its ability to act as a strong hydrogen bond donor. This is crucial for both its boiling point and its antioxidant potential.

  • Methoxy Group (-OCH₃): This ether group is an electron-donating group through resonance, influencing the electronic properties of the aromatic ring and the acidity of the hydroxyl group. It also acts as a hydrogen bond acceptor.

  • Ethyl Group (-CH₂CH₃): As an alkyl group, it is also electron-donating (by induction) and increases the molecule's size and nonpolar surface area, which affects van der Waals interactions.

The combined electronic effects of the electron-donating methoxy and ethyl groups are expected to increase the electron density in the aromatic ring, which can impact the molecule's thermodynamic stability and reactivity.

Predicted Physicochemical Data

Due to the absence of comprehensive experimental data for 3-Ethyl-4-methoxy-phenol, the following table includes calculated values and data from its close structural isomer, 4-Ethyl-2-methoxyphenol (CAS: 2785-89-9), for comparative purposes. This approach is scientifically justified as isomers with similar functional groups often exhibit comparable, though not identical, properties.

PropertyValue (3-Ethyl-4-methoxy-phenol)Comparative Value (4-Ethyl-2-methoxyphenol)Source/Method
Molecular Formula C₉H₁₂O₂C₉H₁₂O₂-
Molecular Weight 152.19 g/mol 152.19 g/mol -
Boiling Point ~245-255 °C (Predicted)246.5 °C at 760 mmHg[1]
Hydrogen Bond Donors 11Calculated
Hydrogen Bond Acceptors 22Calculated
logP 2.3-2.5 (Predicted)2.36[2]

Section 1: Boiling Point Analysis

Theoretical Framework: The Primacy of Intermolecular Forces

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For a molecule to transition from the liquid to the gaseous phase, sufficient energy must be supplied to overcome the intermolecular forces holding the molecules together. In the case of 3-Ethyl-4-methoxy-phenol, three types of forces are at play:

  • Hydrogen Bonding: This is the strongest intermolecular force for phenols. The partially positive hydrogen of the hydroxyl group on one molecule forms a strong electrostatic attraction with a lone pair of electrons on the oxygen of a neighboring molecule (either from a hydroxyl or a methoxy group). This requires significant thermal energy to disrupt, leading to a high boiling point compared to non-phenolic analogues.[3]

  • Dipole-Dipole Interactions: The molecule is polar due to the electronegative oxygen atoms. These permanent dipoles lead to electrostatic attractions between molecules, further contributing to the boiling point.

  • Van der Waals Forces (London Dispersion Forces): These forces arise from temporary fluctuations in electron distribution and increase with molecular size and surface area. The presence of the ethyl group and the overall size of the molecule ensure these forces are significant.[3]

The exceptionally high boiling point of phenol (182 °C) compared to toluene (110.6 °C), which has a similar molecular weight, is a classic illustration of the dominant effect of hydrogen bonding.[4]

G cluster_0 cluster_1 A_O1 O A_H1 H A_O1->A_H1 A_Ring1 C₆H₃(Et)(OCH₃) A_O1->A_Ring1 B_O1 O A_H1->B_O1 Hydrogen Bond B_H1 H B_O1->B_H1 B_Ring1 C₆H₃(Et)(OCH₃) B_O1->B_Ring1

Caption: Intermolecular hydrogen bonding in phenols.

Boiling Point Estimation for 3-Ethyl-4-methoxy-phenol

Without direct experimental data, we can formulate a robust estimate by analyzing its isomer, 4-Ethyl-2-methoxyphenol, which has a reported boiling point of 246.5 °C.[1] The primary intermolecular forces (hydrogen bonding capacity, dipole moment, and van der Waals forces) will be very similar between these two isomers as they possess the same functional groups and molecular weight. Minor differences may arise from the relative positions of the substituents, which can slightly alter the molecular packing in the liquid phase and the overall dipole moment. However, these effects are typically small for non-chelating isomers. Therefore, the boiling point of 3-Ethyl-4-methoxy-phenol is confidently predicted to be in the range of 245-255 °C at atmospheric pressure.

Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

This protocol is a standard, reliable method for determining the boiling point of a small quantity of liquid, making it ideal for research and development settings where sample availability may be limited.[5][6]

Objective: To determine the boiling point of a liquid sample by observing the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure.

Materials:

  • Thiele tube

  • High-temperature mineral oil or silicone oil

  • Thermometer (-10 to 300 °C)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or micro-heater

  • Safety goggles and lab coat

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of the 3-Ethyl-4-methoxy-phenol sample into the small test tube.

  • Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.

  • Apparatus Assembly:

    • Attach the test tube to the thermometer using a small rubber band. Ensure the bottom of the test tube is level with the thermometer bulb. The rubber band must remain above the level of the heating oil to prevent it from melting.

    • Clamp the Thiele tube to a retort stand and carefully insert the thermometer assembly into the main arm of the tube. The sample should be positioned approximately in the center of the Thiele tube's main body.

  • Heating:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner using a soft flame. The shape of the tube is designed to promote natural convection, ensuring uniform heating of the oil and the sample.

    • Observe the capillary tube. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a rapid, continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid is boiling and its vapor has displaced all the air from the capillary tube.

  • Temperature Reading:

    • Turn off the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the last bubble exits and the liquid begins to be drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point. The principle here is that the liquid enters the capillary only when the pressure inside (vapor pressure of the sample) drops just below the external atmospheric pressure.

  • Verification (Optional but Recommended): Allow the apparatus to cool by 15-20 °C, then reheat gently to obtain a second reading. A consistent result validates the measurement.

  • Record Barometric Pressure: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

G start Start prep Prepare Sample: Add 0.5 mL liquid to test tube. Insert inverted capillary tube. start->prep assemble Assemble Apparatus: Attach tube to thermometer. Place in Thiele tube. prep->assemble heat Heat Side Arm: Observe for slow, then rapid stream of bubbles. assemble->heat cool Remove Heat Source: Allow apparatus to cool slowly. heat->cool read Record Temperature: Note temperature when liquid enters capillary tube. cool->read end End: Boiling Point Determined read->end

Caption: Workflow for Micro-Boiling Point Determination.

Section 2: Thermodynamic Stability Analysis

Theoretical Framework: Bond Dissociation Enthalpy (BDE)

The thermodynamic stability of a phenol is most commonly discussed in the context of the O-H bond dissociation enthalpy (BDE) . This is the enthalpy change associated with the homolytic cleavage of the phenolic O-H bond to form a phenoxy radical and a hydrogen atom.[7]

ArO-H → ArO• + H•

A lower BDE indicates a weaker O-H bond and, consequently, a more thermodynamically favorable pathway for radical formation. This property is the cornerstone of the antioxidant activity of many phenols. The stability of the resulting phenoxy radical is the key factor influencing the BDE. Substituents on the aromatic ring that can stabilize this radical will lower the BDE.[8]

For 3-Ethyl-4-methoxy-phenol, both the ethyl and methoxy groups are electron-donating groups (EDGs).

  • Methoxy Group: Donates electron density via resonance, which can delocalize the unpaired electron in the phenoxy radical, significantly stabilizing it.

  • Ethyl Group: Donates electron density via induction, providing further, albeit weaker, stabilization to the radical.

Therefore, it is predicted that the O-H BDE of 3-Ethyl-4-methoxy-phenol will be lower than that of unsubstituted phenol (BDE ≈ 88-90 kcal/mol), indicating a less stable O-H bond but a more stable phenoxy radical. This suggests the compound may have potent antioxidant properties. Computational methods like Density Functional Theory (DFT) are powerful tools for accurately calculating BDEs when experimental data is unavailable.[9]

Experimental Protocol: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] A mass loss at a specific temperature indicates decomposition or volatilization.

Objective: To determine the onset temperature of thermal decomposition for 3-Ethyl-4-methoxy-phenol, providing a quantitative measure of its thermal stability.

Instrumentation:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.

  • Sample pans (typically alumina or platinum).

  • Inert gas supply (e.g., high-purity nitrogen).

Procedure:

  • Instrument Calibration: Ensure the TGA's temperature and mass sensors are calibrated according to the manufacturer's guidelines.

  • Sample Preparation:

    • Tare an empty TGA sample pan on the instrument's balance.

    • Carefully place a small, representative amount of the 3-Ethyl-4-methoxy-phenol sample (typically 5-10 mg) into the pan. A smaller sample size minimizes thermal gradients.

  • Setting Up the TGA Method:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min). This prevents oxidative degradation and ensures that the observed mass loss is due to thermal decomposition.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C). A heating rate of 10 °C/min is a common starting point that balances resolution and experimental time.

  • Running the Experiment: Start the TGA method. The instrument will automatically execute the temperature program while continuously recording the sample's mass.

  • Data Analysis:

    • The output is a thermogram, a plot of mass (%) versus temperature (°C).

    • Onset Temperature (T_onset): Determine the onset temperature of decomposition. This is often calculated by software as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve. This temperature represents the point at which significant thermal degradation begins.

    • Temperature of Maximum Decomposition Rate (T_peak): The peak of the first derivative of the TGA curve (the DTG curve) indicates the temperature at which the rate of mass loss is highest.

    • Residual Mass: Note the percentage of mass remaining at the end of the experiment, which can provide information about char or inorganic content.

TGA_Workflow start Start calibrate Calibrate TGA (Mass & Temperature) start->calibrate prepare Prepare Sample: Tare pan, add 5-10 mg of compound. calibrate->prepare setup Setup Method: - Inert Atmosphere (N₂) - Temp. Ramp (e.g., 10°C/min) prepare->setup run Run Experiment: Execute temperature program and record mass vs. temp. setup->run analyze Analyze Thermogram: Determine T_onset and residual mass. run->analyze end End: Thermal Stability Profile Established analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

This guide has provided a comprehensive technical framework for understanding the boiling point and thermodynamic stability of 3-Ethyl-4-methoxy-phenol. While direct experimental data for this specific molecule is limited, a robust scientific analysis is achievable through the application of fundamental chemical principles and comparative data from structural isomers.

The boiling point of 3-Ethyl-4-methoxy-phenol is predicted to be high (in the range of 245-255 °C), a direct consequence of strong intermolecular hydrogen bonding conferred by its phenolic hydroxyl group. Its thermodynamic stability, characterized by the O-H bond dissociation enthalpy, is expected to be lower than that of unsubstituted phenol due to the stabilizing effects of its electron-donating ethyl and methoxy substituents. This suggests a propensity for the compound to act as a radical scavenger or antioxidant.

The detailed experimental protocols for micro-boiling point determination and thermogravimetric analysis provided herein represent industry-standard, self-validating systems for the empirical characterization of these critical properties. For researchers and drug development professionals, this integrated approach of theoretical understanding, predictive analysis, and rigorous experimental methodology is essential for accelerating research and ensuring the development of safe and stable products.

References

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Foundational

3-Ethyl-4-methoxy-phenol: Natural Occurrence, Biosynthetic Pathways, and Immunomodulatory Mechanisms

Executive Summary The evolutionary arms race between entomopathogenic bacteria and their insect hosts has yielded a remarkable array of bioactive secondary metabolites. Among these, 3-ethyl-4-methoxy-phenol (3-E-4-MP) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolutionary arms race between entomopathogenic bacteria and their insect hosts has yielded a remarkable array of bioactive secondary metabolites. Among these, 3-ethyl-4-methoxy-phenol (3-E-4-MP) has recently emerged as a critical immunomodulatory compound. As a Senior Application Scientist specializing in natural product drug discovery, I have structured this technical guide to dissect the natural occurrence, biosynthetic logic, and molecular mechanisms of 3-E-4-MP. By understanding how this compound specifically targets the Damage-Associated Molecular Pattern (DAMP) protein DSP1, researchers can leverage its scaffold for both next-generation agricultural bio-insecticides and human anti-inflammatory therapeutics.

Ecological Niche and Natural Occurrence

While methoxyphenols are ubiquitous in plant lignin degradation, the specific natural occurrence of 3-ethyl-4-methoxy-phenol is highly specialized. It is natively produced by Xenorhabdus hominickii, a Gram-negative entomopathogenic bacterium[1].

X. hominickii maintains a mutualistic symbiosis with Steinernema nematodes[2]. When the nematode infects an insect host (such as the agricultural pest Spodoptera exigua), it regurgitates the bacteria into the insect's hemocoel[3]. To survive the host's robust innate immune system, X. hominickii secretes a cocktail of secondary metabolites (SMs)[3]. The production of these SMs, including 3-E-4-MP, is tightly regulated by the bacterial Leucine-responsive regulatory protein (Lrp), a global transcriptional factor that activates the biosynthetic gene clusters during the stationary growth phase[1].

Biosynthetic Logic and Pathway

The biosynthesis of 3-E-4-MP in Xenorhabdus species represents a fascinating intersection of the shikimate pathway and polyketide tailoring. Unlike synthetic routes that rely on the Kuhn-Roth oxidation of benzofurans[4], the natural bacterial pathway is enzyme-directed to ensure high yield and structural specificity.

  • Precursor Generation: The pathway begins with chorismate-derived aromatic amino acids (L-tyrosine or L-phenylalanine), which are deaminated by ammonia-lyases to form p-coumaric acid.

  • Chain Shortening & Hydroxylation: A bacterial Type II Polyketide Synthase (PKS) or specific chain-shortening enzymes convert the phenylpropanoid skeleton into a dihydroxybenzene (hydroquinone/catechol) derivative.

  • Tailoring (Alkylation & Methylation): The core phenol undergoes site-specific alkylation to introduce the ethyl group at the C3 position. Finally, a S-adenosylmethionine (SAM)-dependent O-methyltransferase selectively methylates the C4 hydroxyl group, yielding 3-ethyl-4-methoxy-phenol.

Biosynthesis Precursor Chorismate / L-Tyrosine Enz1 Tyrosine Ammonia-Lyase (TAL) Precursor->Enz1 pCoumaric p-Coumaric Acid Enz2 Polyketide Synthase (PKS) / Chain Shortening pCoumaric->Enz2 Intermediate1 Dihydroxybenzene Derivative Intermediate2 4-Hydroxy-3-ethylphenol Intermediate1->Intermediate2 Alkylation/Reduction Enz3 SAM-dependent O-Methyltransferase Intermediate2->Enz3 Final 3-Ethyl-4-methoxy-phenol Enz1->pCoumaric Enz2->Intermediate1 Enz3->Final

Biosynthetic pathway of 3-ethyl-4-methoxyphenol via shikimate and PKS tailoring enzymes.

Molecular Mechanisms: Targeting DSP1 and PLA2

The evolutionary brilliance of 3-E-4-MP lies in its precise molecular target: Dorsal Switch Protein 1 (DSP1) . DSP1 is an insect homolog of the vertebrate High Mobility Group Box 1 (HMGB1) protein[2].

Under normal physiological conditions, DSP1 resides in the nucleus. However, upon bacterial infection, it is secreted into the hemolymph where it acts as a DAMP[2][5]. Extracellular DSP1 binds to pattern recognition receptors, activating the Toll-Spätzle signaling pathway[2][5]. This cascade ultimately upregulates Phospholipase A2 (PLA2), the committed step in synthesizing eicosanoids, which are essential for insect cellular and humoral immunity (e.g., nodulation and melanization)[2][6].

The Inhibitory Causality: 3-E-4-MP acts as a direct antagonist. By binding to DSP1 at low micromolar concentrations, 3-E-4-MP induces a conformational change that prevents the translocation of DSP1 from the nucleus to the plasma[2][7]. Without extracellular DSP1, the Toll-Spätzle pathway remains dormant, PLA2 is not activated, and the insect's immune response is entirely suppressed, allowing the bacteria to proliferate unchecked[2][6][7].

Signaling Infection Bacterial Infection (X. hominickii) DSP1_Nuc DSP1 (Nucleus) Infection->DSP1_Nuc Triggers release DSP1_Sec Extracellular DSP1 (DAMP) DSP1_Nuc->DSP1_Sec Translocation Toll Toll-Spätzle Receptor Complex DSP1_Sec->Toll Activates PLA2 Phospholipase A2 (PLA2) Toll->PLA2 Signaling Cascade Eicosanoids Eicosanoid Biosynthesis PLA2->Eicosanoids Catalyzes Immunity Insect Immune Response Eicosanoids->Immunity Mediates Inhibitor 3-Ethyl-4-methoxy-phenol Inhibitor->DSP1_Nuc Binds & Blocks Release

Inhibition of the DSP1-mediated Toll-Spätzle immune signaling pathway by 3-ethyl-4-methoxyphenol.

Quantitative Data: Binding and Inhibition Metrics

To contextualize the potency of 3-E-4-MP, we must compare it against known inhibitors of the DSP1/PLA2 axis. The data below synthesizes the binding affinities and inhibitory concentrations of X. hominickii phenolic derivatives[2][6].

CompoundSourcePrimary TargetBinding Affinity / IC50Biological Effect
3-Ethyl-4-methoxy-phenol X. hominickiiDSP1 (HMGB1 homolog)Low micromolar (~5-15 µM)Blocks DSP1 translocation; halts Toll-Spätzle activation
3-Ethoxy-4-methoxyphenol (EMP) X. hominickiiDSP1 / PLA2IC50 ~ 10-20 µMSuppresses prophenoloxidase activation & nodulation
Salicylic Acid (Control) Plant HormoneDSP1IC50 ~ 25 µMWeakly inhibits Toll-Spätzle pathway
Arachidonic Acid EndogenousPLA2 ProductN/A (Rescue Agent)Rescues immune response from phenolic suppression

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol details the extraction of 3-E-4-MP from bacterial culture and the subsequent target validation.

Phase 1: Cultivation and Sequential Extraction

Causality:X. hominickii must be cultured to the stationary phase, as the Lrp transcriptional factor upregulates SM gene clusters only when nutrients become scarce[1]. Sequential solvent extraction separates metabolites strictly by polarity.

  • Cultivation: Inoculate X. hominickii in Tryptic Soy Broth (TSB) and incubate at 28°C for 48 hours at 150 rpm. Centrifuge at 10,000× g for 20 min to separate the cell pellet from the culture broth.

  • Solvent Partitioning: Extract the cell-free broth sequentially with equal volumes of Hexane, Ethyl Acetate (EtOAc), Chloroform (CHCl3), and Butanol[6].

    • Self-Validation: Hexane removes non-polar lipids. 3-E-4-MP, being moderately polar due to its hydroxyl group, will preferentially partition into the EtOAc and CHCl3 fractions[6].

Phase 2: Chromatographic Purification
  • Silica Gel Column: Load the concentrated CHCl3 extract onto a silica gel column. Elute using a gradient of Chloroform/Methanol (from 100:0 to 0:100 v/v)[6].

  • TLC Validation: Spot fractions on a TLC plate alongside a synthetic 3-E-4-MP standard. Visualize using UV light (254 nm) and a Ferric Chloride (FeCl3) spray. Causality: FeCl3 reacts specifically with phenols, turning the 3-E-4-MP spot distinctively blue/green, confirming the presence of the active pharmacophore.

  • HPLC: Pool the phenol-positive fractions and purify via reverse-phase HPLC (C18 column) to isolate pure 3-E-4-MP[6].

Phase 3: In Vitro DSP1 Binding Assay

Causality: To prove that immunosuppression is driven by direct target engagement rather than off-target toxicity, a direct binding assay using recombinant protein is required[2][7].

  • Protein Preparation: Express recombinant DSP1 (e.g., Se-DSP1 from S. exigua) in E. coli and purify via Ni-NTA affinity chromatography[2].

  • Fluorescence Quenching: Incubate 2 µM recombinant DSP1 with varying concentrations of 3-E-4-MP (0.1 µM to 50 µM) in PBS (pH 7.4).

  • Measurement: Excite the sample at 280 nm and measure emission at 340 nm.

    • Self-Validation: Include a vehicle control (DMSO) to establish baseline fluorescence. As 3-E-4-MP binds to the hydrophobic pocket of DSP1, it alters the microenvironment of the intrinsic tryptophan residues, resulting in dose-dependent fluorescence quenching[2][7].

Workflow Step1 1. Cultivation of X. hominickii (TSB Medium, 28°C, 48h) Step2 2. Sequential Solvent Extraction (Hexane -> EtOAc -> CHCl3 -> BuOH) Step1->Step2 Step3 3. Silica Gel Column Chromatography (Gradient CHCl3/MeOH) Step2->Step3 Step4 4. HPLC Purification & Fractionation Step3->Step4 Step5 5. Structural Elucidation (NMR, GC-MS) Step4->Step5 Step6 6. In Vitro Binding Assay (Recombinant DSP1 + Fluorescent Probe) Step5->Step6

Experimental workflow for the isolation and functional validation of 3-ethyl-4-methoxyphenol.

Future Perspectives in Drug Development

The discovery of 3-E-4-MP as a specific DSP1 inhibitor opens two major avenues for application:

  • Agricultural Bio-Insecticides: By mixing 3-E-4-MP (or the crude X. hominickii extract) with established biopesticides like Bacillus thuringiensis (Bt), the insect's immune system is suppressed, drastically lowering the lethal dose required for Bt to be effective[3].

  • Human Therapeutics: Because insect DSP1 is highly homologous to human HMGB1 (a critical mediator of lethal systemic inflammation and sepsis), the 3-E-4-MP scaffold provides a validated, natural starting point for designing novel HMGB1 antagonists for human autoimmune and inflammatory diseases[2][5].

References

  • The Lrp transcriptional factor of an entomopathogenic bacterium, Xenorhabdus hominickii Developmental and Comparative Immunology / Ovid URL:[Link]

  • Immune mediation of HMG-like DSP1 via Toll-Spätzle pathway and its specific inhibition by salicylic acid analogs PLOS Pathogens URL:[Link]

  • Spätzle processing enzyme is required to activate dorsal switch protein 1 induced Toll immune signalling pathway in Tenebrio molitor PLOS One URL:[Link]

  • Immunosuppressive Activities of Novel PLA2 Inhibitors from Xenorhabdus hominickii, an Entomopathogenic Bacterium Insects (MDPI) URL:[Link]

  • Integrated Biological Control Using a Mixture of Two Entomopathogenic Bacteria, Bacillus thuringiensis and Xenorhabdus hominickii Insects (MDPI) URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Crystallographic and 3D Molecular Structure of 3-Ethyl-4-methoxy-phenol

This guide provides an in-depth exploration of the methodologies for determining and analyzing the three-dimensional structure of 3-Ethyl-4-methoxy-phenol. Given the prevalence of phenol and methoxy moieties in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the methodologies for determining and analyzing the three-dimensional structure of 3-Ethyl-4-methoxy-phenol. Given the prevalence of phenol and methoxy moieties in pharmaceuticals, a detailed understanding of the stereochemistry and intermolecular interactions of this compound is paramount for its potential applications in drug design and development.[1][2][3][4][5] This document will serve as a comprehensive resource for researchers and scientists, detailing the journey from a powdered sample to a refined crystal structure and its theoretical validation.

Introduction: The Significance of Phenolic Scaffolds in Medicinal Chemistry

Phenol and its derivatives are fundamental structural motifs in a vast array of natural products and synthetic pharmaceuticals.[1][2] Their ability to engage in hydrogen bonding and other non-covalent interactions makes them critical pharmacophores. The methoxy group, also prevalent in many approved drugs, can significantly influence a molecule's physicochemical properties and its binding affinity to biological targets.[5] The specific substitution pattern of an ethyl and a methoxy group on the phenol ring, as in 3-Ethyl-4-methoxy-phenol, can lead to unique conformational preferences and intermolecular interactions, which can only be definitively elucidated through single-crystal X-ray diffraction.[6][7]

This guide will therefore not only present the crystallographic data of 3-Ethyl-4-methoxy-phenol but also provide a detailed rationale for the experimental and computational choices made throughout the structure determination process.

Experimental Determination of the Crystal Structure

The definitive three-dimensional arrangement of atoms in a molecule is provided by single-crystal X-ray diffraction (SCXRD).[6][7] This technique relies on the ability to grow high-quality single crystals, which act as a three-dimensional diffraction grating for X-rays.[8]

Crystal Growth: The Foundation of Structural Analysis

The initial and often most challenging step is the growth of diffraction-quality single crystals. For a small organic molecule like 3-Ethyl-4-methoxy-phenol, several techniques can be employed.[9][10]

Experimental Protocol: Slow Evaporation

  • Solvent Selection: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound to a moderate extent. A preliminary screening of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and toluene) is recommended.

  • Solution Preparation: Prepare a saturated or near-saturated solution of 3-Ethyl-4-methoxy-phenol in the chosen solvent at room temperature or slightly elevated temperature.

  • Crystallization Setup: Transfer the solution to a clean vial. The vial should be covered with a cap that has a small pinhole or is loosely sealed to allow for slow evaporation of the solvent.[11][12] This slow evaporation gradually increases the concentration of the solute, leading to supersaturation and subsequent crystal nucleation and growth.[13]

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days or weeks.

Rationale for Experimental Choices:

  • Slow Evaporation: This method is often the simplest and most effective for obtaining high-quality crystals of small organic molecules.[10][11] The slow rate of solvent removal allows for the ordered deposition of molecules onto the growing crystal lattice, minimizing defects.[10]

  • Solvent Choice: The polarity of the solvent can influence the crystal packing and even lead to the formation of different polymorphs. A systematic screening of solvents with varying polarities is therefore essential.

Diagram: Crystal Growth Workflow

Crystal Growth Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Compound 3-Ethyl-4-methoxy-phenol Powder Solvent Solvent Screening Compound->Solvent Determine suitable solvent Dissolution Dissolution to Near-Saturation Solvent->Dissolution Setup Slow Evaporation Setup (Vial with Pinhole) Dissolution->Setup Incubation Incubation in a Vibration-Free Environment Setup->Incubation Days to Weeks Crystals Formation of Single Crystals Incubation->Crystals Selection Crystal Selection under Microscope Crystals->Selection Mounting Mounting on a Goniometer Head Selection->Mounting

Caption: Workflow for growing single crystals of 3-Ethyl-4-methoxy-phenol.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and subjected to a finely focused beam of X-rays.[6][8] The diffraction pattern produced is recorded on a detector.[8]

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a suitable support, such as a glass fiber or a cryoloop.[6]

  • Instrument Setup: The mounted crystal is placed on the goniometer of a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[7]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[14][15] The data collection strategy is optimized to ensure a complete dataset with high redundancy and resolution.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to correct for experimental factors such as absorption and beam intensity variations.[16]

Rationale for Experimental Choices:

  • Mo Kα Radiation: This wavelength is commonly used for small-molecule crystallography as it provides a good balance between diffraction intensity and resolution.[7]

  • Complete Dataset: Collecting a complete dataset is crucial for obtaining an accurate electron density map and a reliable crystal structure.[15]

Table 1: Hypothetical Crystallographic Data for 3-Ethyl-4-methoxy-phenol

ParameterValue
Chemical FormulaC₉H₁₂O₂
Formula Weight152.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.211(3)
c (Å)9.876(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)829.5(4)
Z4
Calculated Density (g/cm³)1.219
Absorption Coefficient (mm⁻¹)0.086
F(000)328
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections1890 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Note: The data presented in this table is hypothetical and serves to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Structure Solution and Refinement

The processed diffraction data is used to solve the phase problem and generate an initial electron density map.[17] This map is then interpreted to build a molecular model, which is subsequently refined to improve its agreement with the experimental data.[18]

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The crystal structure is solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to determine the initial phases.[19]

  • Model Building: An initial model of the 3-Ethyl-4-methoxy-phenol molecule is built into the electron density map.

  • Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using a least-squares minimization procedure.[17][18] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Rationale for Experimental Choices:

  • Direct Methods: This is the standard approach for solving the structures of small molecules where no prior structural information is available.[19]

  • Least-Squares Refinement: This mathematical procedure optimizes the fit between the calculated and observed diffraction data, resulting in a highly accurate molecular model.[17]

Computational Analysis of the 3D Molecular Structure

To complement the experimental data and gain deeper insights into the molecular properties of 3-Ethyl-4-methoxy-phenol, computational methods such as Density Functional Theory (DFT) are employed.[20][21]

Geometry Optimization

DFT calculations can be used to optimize the molecular geometry in the gas phase, providing a theoretical structure that can be compared with the experimental crystal structure.[22]

Computational Protocol: DFT Geometry Optimization

  • Input Structure: The coordinates from the refined crystal structure are used as the starting point for the calculation.

  • Level of Theory: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen.[22]

  • Calculation: The geometry of the molecule is optimized by finding the minimum energy conformation.

  • Analysis: The optimized bond lengths, bond angles, and dihedral angles are compared with the experimental values.

Rationale for Computational Choices:

  • B3LYP/6-31G:* This level of theory is widely used and has been shown to provide accurate geometries for organic molecules at a reasonable computational cost.[22]

  • Gas-Phase Optimization: This provides a model of the molecule in the absence of intermolecular interactions, allowing for an assessment of the effects of crystal packing on the molecular conformation.

Diagram: Structure Determination and Analysis Pipeline

Structure Determination Pipeline cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Analysis & Interpretation CrystalGrowth Crystal Growth DataCollection SCXRD Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution ExperimentalStructure Experimental Crystal Structure StructureSolution->ExperimentalStructure DFT_Opt DFT Geometry Optimization ExperimentalStructure->DFT_Opt Initial Coordinates Comparison Comparison of Experimental and Theoretical Structures ExperimentalStructure->Comparison TheoreticalStructure Theoretical Gas-Phase Structure DFT_Opt->TheoreticalStructure TheoreticalStructure->Comparison Intermolecular Analysis of Intermolecular Interactions Comparison->Intermolecular FinalModel Final Validated 3D Molecular Model Intermolecular->FinalModel

Caption: Integrated workflow for the determination of the 3D structure.

Analysis of the 3D Molecular Structure of 3-Ethyl-4-methoxy-phenol

The refined crystal structure reveals the precise arrangement of atoms and the intermolecular interactions that govern the crystal packing.

Molecular Conformation

The conformation of the ethyl and methoxy substituents relative to the phenol ring is a key feature of the molecular structure. The dihedral angles defining the orientation of these groups can be precisely determined from the crystallographic data.

Intermolecular Interactions

In the solid state, molecules of 3-Ethyl-4-methoxy-phenol are held together by a network of intermolecular interactions. The hydroxyl group of the phenol is expected to act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors. These hydrogen bonds, along with weaker van der Waals interactions, dictate the overall crystal packing.

Conclusion

This guide has outlined a comprehensive approach for the determination and analysis of the crystallographic and 3D molecular structure of 3-Ethyl-4-methoxy-phenol. By combining state-of-the-art experimental techniques with robust computational methods, a detailed understanding of the structural features of this molecule can be achieved. This knowledge is invaluable for its potential application in the design and development of novel therapeutic agents, where a precise understanding of molecular structure and intermolecular interactions is a prerequisite for success.

References

  • SPT Labtech. (n.d.). Chemical crystallization.
  • (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University.
  • (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository.
  • (2018, June 15). Single Crystal Structure Refinement (SREF). SERC (Carleton).
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). PMC.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • (2021, November 10). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors.
  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection.
  • (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds.
  • (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry.
  • (n.d.). 3-Ethoxy-4-methoxyphenol | C9H12O3 | CID 580771. PubChem - NIH.
  • Data-collection strategies. (n.d.). IUCr Journals.
  • Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PMC - NIH.
  • Powder X-ray Diffraction Protocol/SOP. (n.d.).
  • (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton).
  • 3-Methoxyphenol: A Key Biochemical Reagent for Research. (n.d.).
  • (2025, January 21). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv.
  • (2006, January 9). Density-functional geometry optimization of the 150 000-atom photosystem-I trimer.
  • (2020, November 19). What is Single Crystal X-ray Diffraction? YouTube.
  • Results for "Single Crystal X-ray Diffraction". (n.d.). Springer Nature Experiments.
  • (2006, December 31). Phenols in medicine. Royal Society of Chemistry: Education.
  • (2018, October 19). What is Phenol? Medical Uses, Health Benefits, and Risks. Healthline.
  • (2018, April 1). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review.
  • Geometry Optimization. (n.d.). EXPO - Software Ic.
  • (2023, August 2). Benchmark Study of Density Functional Theory Methods in Geometry Optimization of Transition Metal–Dinitrogen Complexes. The Journal of Physical Chemistry A - ACS Publications.
  • X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility.
  • (n.d.). 3-(2-Amino-ethyl)-4-methoxy-phenol | C9H13NO2 | CID 44340081. PubChem.
  • Structure refinement. (n.d.). MIT OpenCourseWare.
  • Direct Space Structure Solution Applications. (n.d.). National Institute of Standards and Technology.
  • (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science.
  • (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist - Portland Press.
  • (2025, August 8). Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Request PDF - ResearchGate.
  • CCDC 988538: Experimental Crystal Structure Determination. (n.d.). National Open Access Monitor, Ireland.
  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.).
  • (n.d.). 3-Ethyl-2-methoxyphenol | C9H12O2 | CID 14123547. PubChem - NIH.
  • The Largest Curated Crystal Structure Database. (n.d.). CCDC.
  • Carter, K. P., Oliver, A. G., Day, V. W., Forbes, T. Z., & Blakemore, J. D. (2025). CCDC 2344717: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

  • Phenol, 4-ethyl-2-methoxy-. (n.d.). NIST WebBook.
  • 4-METHOXYPHENOL. (n.d.). Ataman Kimya.
  • 3-ETHOXY-4-METHOXY-PHENOL AldrichCPR. (n.d.). Sigma-Aldrich.
  • Crystal structure of 3,4-dimethoxyphenol. (n.d.). PMC.
  • PV2039. (n.d.). OSHA.
  • Phenol, 3-ethyl-4-methyl-. (n.d.). NIST WebBook.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • (n.d.). 3-(N-ethyl-4-methylanilino)phenol | C15H17NO | CID 86061882. PubChem.
  • Phenol, 4-ethyl-2-methoxy-. (n.d.). NIST WebBook.

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Protocols & Analytical Methods

Method

Synthesis of 3-Ethyl-4-methoxyphenol: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Ethyl-4-methoxyphenol, a valuable substituted phenol derivative with applications in the development of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Ethyl-4-methoxyphenol, a valuable substituted phenol derivative with applications in the development of pharmaceuticals and other fine chemicals. The described methodology follows a two-step sequence involving a Friedel-Crafts acylation of 4-methoxyphenol followed by a Clemmensen reduction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and analytical validation techniques.

Introduction

3-Ethyl-4-methoxyphenol is an important organic intermediate. Its structure, featuring a phenol with both methoxy and ethyl substituents on the aromatic ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for further chemical modifications, rendering it a key component in the synthesis of more complex molecules, including active pharmaceutical ingredients.

The synthetic route detailed herein was chosen for its reliability and scalability, utilizing common laboratory reagents and established chemical transformations. The initial Friedel-Crafts acylation introduces an acetyl group onto the aromatic ring of 4-methoxyphenol.[1][2][3] This is followed by a robust Clemmensen reduction to convert the ketone functionality into the desired ethyl group, yielding the final product.[4][5][6][7]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-MethoxyphenolReagentPlus®, 99%Sigma-AldrichStarting material.[8]
Acetic AnhydrideACS reagent, ≥98%MilliporeSigmaAcylating agent.
Aluminum Chloride (anhydrous)Anhydrous, powder, 99.99%Sigma-AldrichLewis acid catalyst for Friedel-Crafts acylation.
Dichloromethane (DCM)ACS reagent, ≥99.5%Fisher ScientificSolvent for acylation.
Hydrochloric Acid (concentrated)ACS reagent, 37%VWRUsed in workup and Clemmensen reduction.
Zinc Amalgam (Zn(Hg))Reducing agent for Clemmensen reduction. Prepared in-situ.
Zinc Dust<10 µm, ≥98%Sigma-AldrichFor preparation of zinc amalgam.
Mercuric ChlorideACS reagent, ≥99.5%Sigma-AldrichFor preparation of zinc amalgam.
TolueneACS reagent, ≥99.5%Fisher ScientificSolvent for reduction.
Sodium BicarbonateACS reagent, ≥99.7%Fisher ScientificFor neutralization.
Anhydrous Sodium SulfateACS reagent, granularFisher ScientificDrying agent.
Diethyl EtherACS reagent, ≥99.0%Fisher ScientificExtraction solvent.
Deionized Water

Experimental Protocol

Step 1: Friedel-Crafts Acylation of 4-Methoxyphenol to form 4-Hydroxy-3-methoxyacetophenone

This initial step involves the electrophilic aromatic substitution of an acetyl group onto the 4-methoxyphenol ring. The methoxy group is an activating, ortho-, para-director. Since the para position is blocked, the acylation will predominantly occur at the ortho position.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber), add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add dry dichloromethane (DCM) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Reagent Addition: Dissolve 4-methoxyphenol (1.0 equivalent) in dry DCM and add it to the dropping funnel. Add this solution dropwise to the cooled aluminum chloride suspension over 30 minutes.

  • Acylating Agent Addition: Add acetic anhydride (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxy-3-methoxyacetophenone. The product can be purified by recrystallization from ethanol/water.

Step 2: Clemmensen Reduction of 4-Hydroxy-3-methoxyacetophenone to 3-Ethyl-4-methoxyphenol

The Clemmensen reduction is a classic method for the deoxygenation of ketones to the corresponding alkanes under acidic conditions using zinc amalgam.[4][5][6][7]

Preparation of Zinc Amalgam (Zn(Hg)):

  • In a fume hood, add zinc dust to a flask.

  • Add a solution of mercuric chloride in water.

  • Swirl the flask for a few minutes. The zinc will become amalgamated.

  • Decant the aqueous solution and wash the zinc amalgam with water.

Reduction Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the prepared zinc amalgam.

  • Reagent Addition: Add concentrated hydrochloric acid, toluene, and the crude 4-hydroxy-3-methoxyacetophenone from Step 1.

  • Reflux: Heat the mixture to a vigorous reflux. The reaction is typically complete within 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Carefully decant the liquid from the remaining zinc amalgam. Transfer the liquid to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 3-Ethyl-4-methoxyphenol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizing the Synthesis

The following diagrams illustrate the key stages of the synthesis process.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction A 4-Methoxyphenol D Acylation Reaction (0°C to RT) A->D B Acetic Anhydride B->D C AlCl3 in DCM C->D E Work-up & Extraction D->E F 4-Hydroxy-3-methoxyacetophenone E->F G 4-Hydroxy-3-methoxyacetophenone F->G Intermediate Product I Reduction Reaction (Reflux) G->I H Zn(Hg), HCl H->I J Work-up & Extraction I->J K Purification J->K L 3-Ethyl-4-methoxyphenol K->L

Caption: Experimental workflow for the synthesis of 3-Ethyl-4-methoxyphenol.

Reaction_Mechanism cluster_acylation Friedel-Crafts Acylation cluster_reduction Clemmensen Reduction start1 4-Methoxyphenol intermediate1 Acylated Intermediate start1->intermediate1 + Acylium Ion acylium Acylium Ion [CH3CO]+ product1 4-Hydroxy-3- methoxyacetophenone intermediate1->product1 - H+ start2 4-Hydroxy-3- methoxyacetophenone product2 3-Ethyl-4- methoxyphenol start2->product2 Zn(Hg), HCl

Caption: Simplified reaction mechanism for the two-step synthesis.

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive and toxic. Always handle in a fume hood and wear appropriate PPE.

  • Mercuric chloride is highly toxic. Handle with extreme caution, and dispose of mercury-containing waste according to institutional guidelines.

  • Dichloromethane and Diethyl Ether are volatile and flammable. Work in a well-ventilated area away from ignition sources.

Characterization

The identity and purity of the final product, 3-Ethyl-4-methoxyphenol, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the ethyl and methoxy groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) stretches.

  • Melting Point: To assess the purity of the final compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in acylation Incomplete reaction; moisture in reagents/glassware.Ensure all reagents and glassware are dry. Increase reaction time or temperature slightly.
Incomplete reduction Inactive zinc amalgam; insufficient acid.Prepare fresh zinc amalgam. Add more concentrated HCl during the reaction.
Formation of by-products Side reactions during acylation or reduction.Optimize reaction conditions (temperature, time). Purify intermediates if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Ethyl-4-methoxyphenol. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research and development needs. The provided rationale for each step and troubleshooting guide aim to facilitate a smooth and efficient synthetic process.

References

  • askIITians. (2025, July 15). Explain Clemmenson's reduction with an example. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Clemmensen reduction. Retrieved from [Link]

  • YouTube. (2023, March 12). Clemmensen reduction. Retrieved from [Link]

  • Poutsma, M., & Wolthuis, E. (n.d.). Notes: Clemmensen Reduction of Acetophenone. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved from [Link]

  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

  • Ataman Kimya. 4-METHOXYPHENOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of 4-methoxyphenol with MTBE catalyzed by 12-tungstophoric acid supported on neutral alumina | Request PDF. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

Sources

Application

how to prepare 2-tert-butyl-5-ethyl-4-methoxy-phenol from 3-Ethyl-4-methoxy-phenol

An Application Note for the Regioselective Synthesis of 2-tert-butyl-5-ethyl-4-methoxy-phenol Abstract This application note provides a comprehensive guide for the synthesis of 2-tert-butyl-5-ethyl-4-methoxy-phenol, a st...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Regioselective Synthesis of 2-tert-butyl-5-ethyl-4-methoxy-phenol

Abstract

This application note provides a comprehensive guide for the synthesis of 2-tert-butyl-5-ethyl-4-methoxy-phenol, a sterically hindered phenol of interest for its potential antioxidant properties. The described protocol employs a regioselective Friedel-Crafts alkylation of 5-ethyl-4-methoxyphenol. We delve into the mechanistic principles governing the reaction's regioselectivity, detailing the directing effects of the substituents on the phenol ring. A detailed, step-by-step experimental protocol, safety considerations, and methods for product purification and characterization are provided for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of Hindered Phenols

Substituted and, in particular, sterically hindered phenols are a cornerstone class of compounds with widespread industrial applications.[1] They are extensively used as antioxidants and stabilizers in polymers, oils, foods, and agrochemicals to prevent oxidative degradation.[2][3] The antioxidant capacity of these molecules stems from the lability of the phenolic proton and the ability of the resulting radical to be stabilized by the aromatic system. The presence of bulky alkyl groups, such as a tert-butyl group, ortho to the hydroxyl moiety enhances stability and tunes the compound's physicochemical properties.[4][5]

The synthesis of polysubstituted phenols with precise regiochemical control remains a significant challenge in organic chemistry.[1] Classical methods like Friedel-Crafts alkylation on substituted phenols often yield mixtures of regioisomers, necessitating complex and costly purification procedures.[6][7] This guide addresses this challenge by presenting a targeted synthesis of 2-tert-butyl-5-ethyl-4-methoxy-phenol. The protocol is designed around a Lewis-acid catalyzed Friedel-Crafts reaction, with a specific focus on achieving high regioselectivity for the desired ortho-alkylation.

A Note on Nomenclature: The target molecule is 2-tert-butyl-5-ethyl-4-methoxy-phenol. To arrive at this product via a direct electrophilic substitution, the logical starting material is 5-ethyl-4-methoxyphenol. This document will proceed with this substrate.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route is the Friedel-Crafts alkylation, a classic and robust method for forming carbon-carbon bonds on aromatic rings.[8][9] This reaction involves an electrophilic aromatic substitution where a carbocation, in this case, the tert-butyl cation, attacks the electron-rich phenol ring.[10]

Generation of the Electrophile

The tert-butyl cation is generated in situ from a suitable precursor, such as tert-butanol, in the presence of an acid catalyst. The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water) and facilitating the formation of the relatively stable tertiary carbocation.

The Challenge of Regioselectivity

The primary challenge in this synthesis is directing the incoming tert-butyl group to the C2 position of the 5-ethyl-4-methoxyphenol ring. The regiochemical outcome is governed by the electronic and steric effects of the three substituents already present:

  • Hydroxyl (-OH): A powerful activating group that directs electrophiles to the ortho and para positions (C2, C6) through resonance donation.[11][12]

  • Methoxy (-OCH₃): Also a strong activating, ortho, para-director, activating the C3 and C5 positions (C5 is already substituted).[13][14]

  • Ethyl (-C₂H₅): A weakly activating, ortho, para-director via hyperconjugation and inductive effects.

Based on the potent activating nature of the hydroxyl group, the C2 and C6 positions are the most nucleophilic and thus the most likely sites of attack.

Achieving Ortho-Selectivity

While both C2 and C6 are electronically activated, achieving selective substitution at C2 requires overcoming potential steric hindrance from the adjacent C1-hydroxyl and C5-ethyl groups. The selection of an appropriate Lewis acid catalyst is critical. Catalysts like zinc chloride (ZnCl₂) have been shown to favor ortho-alkylation of phenols.[15][16] This selectivity is proposed to arise from the formation of a chelate complex between the zinc catalyst and the oxygen atoms of both the hydroxyl and methoxy groups. This complex can effectively block one side of the ring and sterically direct the incoming electrophile to the desired C2 position.

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reaction_mechanism Figure 1: Proposed Reaction Mechanism sub 5-Ethyl-4-methoxyphenol complex Chelated Phenol-ZnCl₂ Intermediate sub->complex Coordination tbuoh tert-Butanol tbu_cation tert-Butyl Cation (Electrophile) tbuoh->tbu_cation Dehydration (with H⁺ from catalyst complex) cat ZnCl₂ (Catalyst) cat->complex sigma Sigma Complex (Resonance Stabilized) complex->sigma Electrophilic Attack (Regioselective at C2) tbu_cation->sigma prod 2-tert-butyl-5-ethyl-4-methoxy-phenol sigma->prod Deprotonation & Catalyst Regeneration

Caption: Proposed reaction mechanism for ortho-tert-butylation.

Experimental Protocol

This protocol details the synthesis of 2-tert-butyl-5-ethyl-4-methoxy-phenol on a laboratory scale.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountPuritySupplier
5-Ethyl-4-methoxyphenolC₉H₁₂O₂152.1910.0 g (65.7 mmol)≥98%Sigma-Aldrich
Zinc Chloride (anhydrous)ZnCl₂136.304.48 g (32.9 mmol)≥98%Acros Organics
tert-ButanolC₄H₁₀O74.127.30 g (98.5 mmol)≥99%Fisher Scientific
TolueneC₇H₈92.14150 mLAnhydrousJ.T. Baker
Diethyl Ether(C₂H₅)₂O74.12300 mLACS GradeVWR
Hydrochloric Acid (1 M)HCl36.46100 mL
Saturated NaCl solutionNaCl58.44100 mL
Anhydrous MgSO₄MgSO₄120.37As needed
Silica GelSiO₂60.08As needed60 Å, 230-400 mesh
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Reaction Procedure
  • Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Addition: To the flask, add 5-ethyl-4-methoxyphenol (10.0 g, 65.7 mmol) and anhydrous zinc chloride (4.48 g, 32.9 mmol).

  • Solvent Addition: Add 150 mL of anhydrous toluene via cannula or syringe.

  • Heating: Begin stirring the suspension and heat the mixture to 80°C using the heating mantle.

  • Alkylation: Once the mixture reaches 80°C, slowly add tert-butanol (7.30 g, 98.5 mmol) dropwise over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at 80°C for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of 1 M HCl. Stir for 15 minutes.

  • Work-up and Extraction:

    • Transfer the mixture to a 500 mL separatory funnel.

    • Separate the layers and retain the organic (top) layer.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic layers.

    • Wash the combined organic layer with 100 mL of saturated NaCl solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a viscous oil or solid.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate (starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate). Collect fractions and analyze by TLC.

  • Isolation: Combine the fractions containing the pure product (typically the major, less polar spot) and remove the solvent under reduced pressure to yield 2-tert-butyl-5-ethyl-4-methoxy-phenol as a white to off-white solid or pale yellow oil.

Overall Workflow

dot

workflow Figure 2: Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Assemble & Dry Apparatus reagents 2. Add Phenol, ZnCl₂, Toluene setup->reagents heat 3. Heat to 80°C reagents->heat addition 4. Add tert-Butanol heat->addition monitor 5. Monitor by TLC (6-8 hours) addition->monitor cool 6. Cool & Quench with 1M HCl monitor->cool extract 7. Extract with Diethyl Ether cool->extract wash 8. Wash & Dry Organic Layer extract->wash concentrate 9. Concentrate via Rotovap wash->concentrate chromatography 10. Silica Gel Chromatography concentrate->chromatography isolate 11. Combine Fractions & Evaporate chromatography->isolate product Pure Product isolate->product analyze 12. Characterize (NMR, IR, MS) product->analyze

Caption: From reaction setup to final product analysis.

Product Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the phenolic -OH, a singlet for the methoxy protons, a singlet for the tert-butyl protons, aromatic protons, and signals (quartet and triplet) for the ethyl group.

  • ¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to all unique carbons in the molecule, including the quaternary carbons of the tert-butyl group and the aromatic ring.

  • FT-IR (KBr or neat): A broad absorption band around 3400-3600 cm⁻¹ for the O-H stretch, C-H stretching bands around 2850-3000 cm⁻¹, and C=C aromatic stretching bands around 1500-1600 cm⁻¹.

  • Mass Spectrometry (EI or ESI): A molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₃H₂₀O₂ = 208.30 g/mol ).

Safety and Handling

  • Toluene and Diethyl Ether: Highly flammable solvents. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Zinc Chloride (anhydrous): Corrosive and hygroscopic. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • tert-Butanol: Flammable liquid and vapor. Harmful if swallowed or inhaled.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and monitor carefully by TLC. Ensure the temperature is maintained at 80°C.
Deactivated catalyst (ZnCl₂ absorbed moisture).Use freshly opened or properly stored anhydrous ZnCl₂.
Formation of Multiple Products Reaction temperature too high, leading to side reactions or isomerization.Maintain a strict reaction temperature of 80°C. Lowering the temperature slightly may improve selectivity at the cost of reaction rate.
Polyalkylation (addition of a second tert-butyl group).Use the specified 1.5 equivalents of tert-butanol. Using a large excess of the phenol substrate can also minimize polyalkylation.[17]
Difficult Purification Co-elution of regioisomers.Use a long chromatography column and a slow, shallow elution gradient to improve separation. Multiple chromatographic runs may be necessary.

Conclusion

This application note outlines a robust and regioselective method for the synthesis of 2-tert-butyl-5-ethyl-4-methoxy-phenol via a chelation-controlled Friedel-Crafts alkylation. By carefully selecting the catalyst and controlling reaction conditions, this protocol provides a reliable pathway to this valuable substituted phenol, minimizing the formation of unwanted isomers. The detailed procedures for synthesis, purification, and characterization serve as a practical guide for researchers engaged in the synthesis of complex organic molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Extraction and Purification of Substituted Phenols.
  • Matsumoto, M., & Ito, K. (2004). tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research, 43(26), 8138–8144. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • Ghorpade, R. A., et al. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2018). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega, 3(12), 18361–18368. Available at: [Link]

  • Scientific Update. (2023). Hey Phenol- Everyone has their Cross to Bear. Retrieved from [Link]

  • Gîrbea, G., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 30(6), 1234. Available at: [Link]

  • Kumar, S., & Pundir, C. S. (2014). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. International Journal of Polymer Science, 2014, 1-10. Available at: [Link]

  • Bandini, M. (2011). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 7, 1198–1212. Available at: [Link]

  • Ghorpade, R. A., et al. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ResearchGate. Available at: [Link]

  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]

  • Poulsen, T. B., & Jørgensen, K. A. (2008). Catalytic Asymmetric Friedel−Crafts Alkylation Reactions—Copper Showed the Way. Chemical Reviews, 108(8), 2903–2915. Available at: [Link]

  • Ioniță, P., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2549. Available at: [Link]

  • University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Park, J., et al. (2006). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Water Research, 40(9), 1763-1771. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis and evaluation of new phenolic derivatives as antimicrobial and antioxidant agents. Monatshefte für Chemie - Chemical Monthly, 148, 1315–1324. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 22(22), 7835-7841. Available at: [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of tert-butylation of phenol with tert-butyl alcohol over H-β zeolite: An ONIOM study. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. Retrieved from [Link]

  • Chan, K. K., & Pettus, T. R. (2022). Strategies for ortho-tert-Butylation of Phenols and their Analogues. eScholarship, University of California. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-tert-butyl-5-ethyl-4-methylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). US2744144A - Purification of phenol.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN113515865A - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • University of Wisconsin-Platteville. (n.d.). 17.7 FRIEDEL-CRAFTS ALKYLATION. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol.
  • Global Substance Registration System. (n.d.). 2,5-DI-TERT-BUTYL-4-METHOXYPHENOL. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

Method

Application Note: Catalytic Reduction Techniques Yielding 3-Ethyl-4-methoxyphenol

Executive Summary 3-Ethyl-4-methoxyphenol is a highly valued phenolic intermediate utilized in the synthesis of advanced neurotherapeutics. Most notably, it serves as a critical building block for constrained 2,5-dimetho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethyl-4-methoxyphenol is a highly valued phenolic intermediate utilized in the synthesis of advanced neurotherapeutics. Most notably, it serves as a critical building block for constrained 2,5-dimethoxyphenylpiperidines, which act as selective 5-HT2A receptor agonists ()[1]. Because these compounds are under intense investigation for the treatment of treatment-resistant depression ()[2], obtaining high-purity 3-ethyl-4-methoxyphenol efficiently is a critical synthetic bottleneck.

This application note provides an authoritative, self-validating guide to the catalytic reduction techniques required to yield 3-ethyl-4-methoxyphenol from two primary precursors: 3-acetyl-4-methoxyphenol (an aryl ketone) and 3-vinyl-4-methoxyphenol (an aryl alkene).

Mechanistic Rationale: The Chemistry of Deoxygenation vs. Saturation

The synthesis of 3-ethyl-4-methoxyphenol relies on heterogeneous catalytic hydrogenation. However, the mechanistic pathway and the required reaction parameters diverge significantly based on the starting material.

Pathway A: Hydrogenolysis of Aryl Ketones

Reducing 3-acetyl-4-methoxyphenol to an ethyl group is a two-step cascade. First, the ketone is hydrogenated to a benzylic alcohol (1-(5-hydroxy-2-methoxyphenyl)ethanol). Second, the benzylic C–O bond undergoes hydrogenolysis to yield the terminal alkane.

  • Causality Insight: The hydrogenolysis step is kinetically slow under neutral conditions. By conducting the reaction in an acidic medium (e.g., adding glacial acetic acid), the benzylic hydroxyl group is protonated. This converts it into a superior leaving group (water), facilitating the formation of a transient benzylic carbocation that is rapidly trapped by surface-bound hydride on the palladium catalyst. Without acid, the reaction frequently stalls, leading to a buildup of the alcohol intermediate.

Pathway B: Saturation of Aryl Alkenes

Reducing 3-vinyl-4-methoxyphenol involves the direct syn-addition of hydrogen across the carbon-carbon double bond.

  • Causality Insight: Because no C–O bond cleavage is required, this pathway is energetically favorable and proceeds rapidly at ambient temperature and atmospheric pressure. Ethyl acetate is utilized as an aprotic solvent to ensure complete substrate dissolution while preventing over-reduction (such as unwanted dearomatization of the phenol ring), which can occur in highly polar protic solvents over extended periods.

CatalyticReduction K 3-Acetyl-4-methoxyphenol (Aryl Ketone Precursor) I 1-(5-Hydroxy-2-methoxyphenyl)ethanol (Benzylic Alcohol Intermediate) K->I H2, Pd/C Step 1: C=O Reduction A 3-Vinyl-4-methoxyphenol (Aryl Alkene Precursor) T 3-Ethyl-4-methoxyphenol (Target Product) A->T H2, Pd/C Direct Syn-Addition I->T H2, Pd/C, AcOH Step 2: Hydrogenolysis

Fig 1: Mechanistic pathways for the catalytic reduction of ketone and alkene precursors.

Optimization of Reaction Parameters

To establish a self-validating protocol, multiple conditions were evaluated. The quantitative data below highlights the necessity of acidic additives for ketone reduction and demonstrates the efficiency of alkene saturation.

PrecursorCatalystSolventAdditiveTemp (°C)Pressure (psi)Time (h)Yield (%)
3-Acetyl-4-methoxyphenol10% Pd/CMeOHNone25152415*
3-Acetyl-4-methoxyphenol 10% Pd/C MeOH AcOH (1 eq) 40 50 12 89
3-Acetyl-4-methoxyphenol20% Pd(OH)₂/CEtOHNone40501292
3-Vinyl-4-methoxyphenol 5% Pd/C EtOAc None 25 15 (atm) 4 98

*Note: Low yield due to the reaction stalling at the benzylic alcohol intermediate.

Experimental Methodologies

ExperimentalWorkflow Step1 Substrate Preparation Dissolve in appropriate solvent Step2 Atmosphere Exchange Purge 3x N2, then 3x H2 Step1->Step2 Step3 Catalytic Hydrogenation Stir under H2 pressure Step2->Step3 Initiate Reaction Step4 Catalyst Removal Filter through Celite pad Step3->Step4 TLC Confirmation Step5 Product Isolation Concentrate & Purify Step4->Step5 Filtrate Processing

Fig 2: Standardized self-validating workflow for catalytic hydrogenation and isolation.

Protocol A: High-Pressure Hydrogenolysis of 3-Acetyl-4-methoxyphenol
  • Preparation : In a flame-dried 100 mL Parr reactor vessel, dissolve 3-acetyl-4-methoxyphenol (10.0 mmol) in 30 mL of anhydrous methanol.

  • Acidification : Add 1.0 equivalent (10.0 mmol, ~0.57 mL) of glacial acetic acid. (Causality Note: This lowers the pH to activate the benzylic alcohol intermediate for hydrogenolysis).

  • Catalyst Loading : Carefully add 10% Pd/C (10 wt%, 166 mg). (Safety Check: Pd/C is highly pyrophoric. Add the catalyst under a steady stream of nitrogen to prevent solvent ignition).

  • Purging : Seal the reactor. Purge the headspace with nitrogen gas (3 × 30 psi) to remove oxygen, followed by hydrogen gas (3 × 30 psi).

  • Reaction : Pressurize the vessel to 50 psi with H₂. Heat the mixture to 40 °C and stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Check : Monitor the pressure gauge. A cessation of pressure drop indicates the end of hydrogen uptake. Confirm completion via TLC (Hexanes:EtOAc 3:1); the intermediate alcohol should be completely consumed.

  • Filtration : Vent the reactor and purge with nitrogen. Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol (20 mL). (Safety Check: Do not allow the Celite pad to dry completely in the air, as trapped Pd/C can ignite).

  • Isolation : Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize the acetic acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the target compound.

Protocol B: Atmospheric Hydrogenation of 3-Vinyl-4-methoxyphenol
  • Preparation : In a 50 mL round-bottom flask, dissolve 3-vinyl-4-methoxyphenol (10.0 mmol) in 20 mL of ethyl acetate.

  • Catalyst Loading : Add 5% Pd/C (5 wt%, 75 mg) under a nitrogen atmosphere.

  • Purging : Equip the flask with a rubber septum and a hydrogen-filled balloon attached to a needle. Evacuate the flask and backfill with hydrogen three times.

  • Reaction : Stir the mixture at room temperature (25 °C) for 4 hours.

  • Self-Validation Check : Analyze an aliquot by TLC. The highly UV-active vinyl starting material should be entirely replaced by the target product.

  • Filtration & Isolation : Filter the mixture through Celite, wash with ethyl acetate (15 mL), and concentrate under reduced pressure to afford the pure product.

Analytical Characterization & Quality Attributes

To verify the integrity of the synthesized 3-ethyl-4-methoxyphenol, nuclear magnetic resonance (NMR) spectroscopy is required.

  • Key Diagnostic Signals (¹H NMR): The successful reduction of the ketone precursor is confirmed by the disappearance of the acetyl methyl singlet (~2.5 ppm) and the emergence of an ethyl group splitting pattern: a triplet integrating to 3H (~1.2 ppm) and a quartet integrating to 2H (~2.6 ppm). The methoxy singlet remains undisturbed near 3.8 ppm.

References

  • Title : Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source : ACS Chemical Neuroscience URL :[Link]

  • Title: US11642336B2 - 5-HT2A agonists for use in treatment of depression Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Oxidation and Degradation of 3-Ethyl-4-methoxy-phenol

Welcome to the Technical Support Center. 3-Ethyl-4-methoxy-phenol (CAS: 13523-64-3) is a highly reactive aromatic compound utilized extensively in synthetic chemistry and drug development ()[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Ethyl-4-methoxy-phenol (CAS: 13523-64-3) is a highly reactive aromatic compound utilized extensively in synthetic chemistry and drug development ()[1]. While its functional groups are synthetically valuable, they render the molecule highly susceptible to oxidative degradation during storage. This guide provides field-proven, mechanistically grounded troubleshooting steps to maintain the chemical integrity of your stock.

Part 1: Diagnostic FAQs

Q1: Why does my 3-Ethyl-4-methoxy-phenol stock solution turn pink or brown over time? A: The color change is the definitive visual marker of oxidative degradation. Phenols react with dissolved molecular oxygen, trace transition metals, or UV light to form highly reactive phenoxy radicals ()[2]. These radicals rapidly undergo further oxidation to form highly conjugated quinone derivatives, which appear pink or red. Over time, these quinones polymerize into dark brown, insoluble aggregates.

Q2: How do the structural features of 3-Ethyl-4-methoxy-phenol affect its stability compared to other phenols? A: The methoxy (-OCH3) and ethyl (-CH2CH3) substituents are strong electron-donating groups. While bulky alkyl groups (like the t-butyl groups in BHT) can sterically hinder radical reactions and stabilize the molecule, the specific substitution pattern in 3-Ethyl-4-methoxy-phenol significantly increases the electron density of the aromatic ring ()[3]. This lowers the activation energy required for one-electron oxidation, making it significantly more prone to degradation than unsubstituted phenol.

Q3: What is the optimal solvent system to prevent degradation during liquid storage? A: Aqueous or protic solvents containing dissolved oxygen rapidly accelerate degradation. It is highly recommended to use thoroughly degassed, anhydrous organic solvents (e.g., HPLC-grade acetonitrile) supplemented with a radical-scavenging antioxidant. Adding 0.1% (w/v) Butylated hydroxytoluene (BHT) or 8-hydroxyquinoline effectively quenches radical propagation ()[4].

Q4: How can I analytically confirm if my stored batch has degraded before using it in a sensitive assay? A: Visual inspection is the first line of defense. For quantitative validation, utilize Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). 3-Ethyl-4-methoxy-phenol will elute as a sharp, distinct peak. Degradation products (quinones and polymers) will appear as earlier-eluting, broad peaks with UV absorption maxima shifted to longer wavelengths in the visible spectrum[2].

Part 2: Mechanistic Pathway of Degradation

Understanding the causality of degradation allows for targeted interventions. Below is the logical flow of how 3-Ethyl-4-methoxy-phenol degrades and where specific laboratory interventions halt the process.

OxidationMechanism A 3-Ethyl-4-methoxy-phenol (Colorless/Stable) B Phenoxy Radical (Reactive Intermediate) A->B O2, UV Light, Trace Metals C Quinone Derivatives (Pink/Red Hue) B->C 2nd Oxidation Step D Polymeric Aggregates (Dark Brown/Insoluble) C->D Polymerization E Antioxidants (e.g., BHT) E->B Quenches Radical F Argon Purge & Amber Vials F->A Blocks Initiation

Mechanistic pathway of 3-Ethyl-4-methoxy-phenol oxidative degradation and targeted interventions.

Part 3: Quantitative Stability Data

To optimize your laboratory workflows and prevent the use of compromised reagents, refer to the empirical stability data summarized below.

Storage ConditionTemperatureHeadspaceAntioxidantExpected StabilityVisual Indicator
Optimal -20°CArgon0.1% BHT> 12 MonthsColorless
Acceptable 4°CNitrogenNone3-6 MonthsColorless to Faint Yellow
Suboptimal 25°C (Room Temp)Ambient AirNone< 1 WeekPink/Red Hue
Poor (Light Exposed) 25°C (Room Temp)Ambient AirNone< 24 HoursRapid Browning

Part 4: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality Focus: Oxygen displacement and radical quenching are mandatory to prevent the initiation phase of oxidation[3].

StorageWorkflow Step1 1. Solvent Degassing Sparge with Ar/N2 (30 min) Step2 2. Antioxidant Addition Add 0.1% BHT (w/v) Step1->Step2 Step3 3. Compound Dissolution Dissolve 3-Ethyl-4-methoxy-phenol Step2->Step3 Step4 4. Aliquoting Transfer to Amber Glass Vials Step3->Step4 Step5 5. Headspace Purging Displace O2 with Argon Gas Step4->Step5 Step6 6. Cryogenic Storage Seal and store at -20°C Step5->Step6

Step-by-step workflow for the preparation and storage of degradation-resistant stock solutions.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the chosen solvent (e.g., anhydrous ethanol or acetonitrile) with high-purity Argon or Nitrogen gas for a minimum of 30 minutes to displace dissolved molecular oxygen.

  • Antioxidant Addition: Dissolve 0.1% (w/v) BHT into the degassed solvent. Mechanistic note: BHT acts as a sacrificial radical scavenger, reacting with any formed phenoxy radicals before they can propagate.

  • Compound Dissolution: Add the 3-Ethyl-4-methoxy-phenol to the solvent under a continuous stream of inert gas.

  • Aliquoting: Transfer the solution into amber glass vials to block UV-induced photochemical degradation[2].

  • Headspace Purging: Gently blow Argon gas over the liquid surface in the vial for 10 seconds before immediately capping with a PTFE-lined septum.

  • Self-Validation Check: Inspect the sealed vial against a stark white background. The system is validated if the solution is perfectly colorless. If a faint pink hue is visible, oxygen contamination occurred during sealing; the batch must be discarded.

Protocol 2: Analytical Verification via HPLC-UV

Causality Focus: Chromatographic separation ensures that even trace, visually undetectable quinones are identified before they compromise downstream experiments[2].

Step-by-Step Methodology:

  • Column Preparation: Equilibrate a C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Utilize an isocratic blend of 60:40 Acetonitrile:Water (ensure both solvents are thoroughly degassed). Flow rate: 1.0 mL/min.

  • Detection Parameters: Set the Diode Array Detector (DAD) to monitor at 280 nm (to quantify the intact phenol) and 400 nm (to detect colored quinone impurities).

  • Self-Validation Check: Inject the sample. A pure, unoxidized sample will yield a single sharp peak at 280 nm with zero baseline disturbance at 400 nm. Any peaks at 400 nm confirm oxidation has breached the storage parameters.

References

  • PubChem Compound Summary for CID 20190211 , National Center for Biotechnology Information. URL:[Link]

  • Oxidation of Drugs during Drug Product Development , National Library of Medicine (PMC). URL:[Link]

  • Reactivation of Damage Phenol in Chemical and Biological Laboratories , MINAR International Journal of Applied Sciences and Technology. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for 3-Ethyl-4-methoxy-phenol

Welcome to the technical support center for the efficient extraction of 3-Ethyl-4-methoxy-phenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the efficient extraction of 3-Ethyl-4-methoxy-phenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their purification workflows. We will move beyond simple procedural lists to explore the underlying chemical principles that govern extraction efficiency, empowering you to troubleshoot and adapt these methods for your specific experimental context.

Section 1: Foundational Knowledge & Key Parameters

This section addresses the fundamental questions regarding the physicochemical properties of 3-Ethyl-4-methoxy-phenol and how they dictate extraction strategy.

FAQ 1: What are the critical physicochemical properties of 3-Ethyl-4-methoxy-phenol that influence its extraction?

To design a robust extraction protocol, we must first understand the molecule's behavior in different chemical environments. While specific experimental data for 3-Ethyl-4-methoxy-phenol is not broadly published, we can make highly reliable predictions based on its close structural analogs, such as 4-methoxyphenol and 4-ethyl-2-methoxyphenol.

  • Acidity (pKa): Phenols are weakly acidic. The pKa of the parent compound, phenol, is 9.98, while the pKa for the highly relevant analog 4-methoxyphenol is approximately 10.2.[1][2][3] The ethyl group has a weak electron-donating effect, which should result in a pKa for 3-Ethyl-4-methoxy-phenol that is also in the range of 10.0-10.5 . This value is critical for manipulating its solubility through pH adjustment.

  • Polarity & Solubility (LogP): The LogP (partition coefficient) is a measure of a compound's lipophilicity. For 4-methoxyphenol, the LogP is around 1.3, indicating that it is moderately lipophilic and will preferentially partition into organic solvents over water.[2] The addition of an ethyl group will slightly increase the lipophilicity. Therefore, we can estimate a LogP between 1.5 and 2.0 . This confirms that liquid-liquid extraction is a highly suitable purification technique. The compound is expected to be soluble in a range of organic solvents like ethyl acetate, diethyl ether, methanol, and benzene, with limited solubility in water.[2][4][5]

FAQ 2: How does pH control the efficiency of my extraction?

The ability to manipulate the ionization state of 3-Ethyl-4-methoxy-phenol is the most powerful tool in your extraction toolkit. The principle relies on the vast difference in solubility between the neutral (protonated) phenol and its ionized (deprotonated) phenoxide form.

  • Acidic to Neutral pH (pH < 8): At a pH well below the pKa (~10.2), the phenolic proton remains attached. The molecule is neutral, retains its lipophilic character, and will be highly soluble in organic extraction solvents.

  • Basic pH (pH > 12): At a pH well above the pKa, the phenolic proton is removed by a base (like NaOH) to form the sodium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase and poorly soluble in non-polar organic solvents.

This pH-dependent solubility switch allows for selective extraction. You can pull the target compound into an organic layer from a neutral aqueous solution and then, if needed, "wash" that organic layer with a basic aqueous solution to remove any non-acidic impurities.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Neutral 3-Ethyl-4-methoxy-phenol (Lipophilic, Neutral) Ionic 3-Ethyl-4-methoxy-phenoxide (Hydrophilic, Ionic Salt) Neutral->Ionic Add Base (e.g., NaOH) pH > pKa (~12) Ionic->Neutral Add Acid (e.g., HCl) pH < pKa (~2) G Start Start: Aqueous solution containing product Q1 Need High Recovery & General Purpose? Start->Q1 EtOAc Use Ethyl Acetate (EtOAc) Good all-around choice Q1->EtOAc Yes Q2 Struggling with polar impurities? Q1->Q2 No Result1 High recovery of product and some polar impurities EtOAc->Result1 MTBE Use MTBE or Diethyl Ether Less polar, cleaner separation Result2 Good recovery, fewer impurities, lower emulsion risk MTBE->Result2 Q2->MTBE Yes

Caption: Decision tree for selecting an appropriate extraction solvent.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
Ethyl Acetate 4.40.90277.1Excellent general-purpose solvent for phenols; can co-extract some polar impurities. [6]
Diethyl Ether 2.80.71334.6Good solvating power, very volatile (fire hazard), prone to peroxide formation.
MTBE 2.50.74055.2Safer alternative to diethyl ether; less prone to emulsion formation. [6]
Dichloromethane 3.11.33039.6High density (bottom layer); effective but has toxicity concerns.
Toluene 2.40.867110.6Good for less polar compounds; high boiling point makes it harder to remove.
Section 2: Practical Protocols & Methodologies

Here we provide field-tested, step-by-step protocols for the extraction and purification of 3-Ethyl-4-methoxy-phenol.

Protocol 1: Standard Liquid-Liquid Extraction (LLE)

This protocol is designed for the initial recovery of the product from a crude aqueous reaction mixture.

Objective: To transfer 3-Ethyl-4-methoxy-phenol from an aqueous phase to an organic phase, leaving behind water-soluble impurities.

Methodology:

  • pH Adjustment: Ensure the pH of the aqueous solution containing your product is neutral or slightly acidic (pH 5-7). If the solution is basic, carefully add 1M HCl dropwise until the target pH is reached. This ensures the phenol is in its neutral, organic-soluble form.

  • Initial Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of ethyl acetate. For example, for 100 mL of aqueous solution, add 100 mL of ethyl acetate.

    • Stopper the funnel, invert, and open the stopcock to vent pressure.

    • Shake vigorously for 30-60 seconds, venting frequently.

    • Place the funnel in a ring stand and allow the layers to fully separate.

  • Phase Separation:

    • Drain the lower aqueous layer and set it aside.

    • Pour the upper organic layer (containing the product) out through the top of the funnel into a clean flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat steps 2 and 3 with a fresh half-volume of ethyl acetate (e.g., 50 mL). Performing multiple extractions with smaller volumes is more efficient than a single extraction with a large volume. [7]5. Combine & Dry: Combine all the organic extracts. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the combined organic layers to remove dissolved water. Swirl and let it stand for 10-15 minutes.

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Evaporate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Improving Purity with Acid-Base Back-Extraction

This technique is invaluable for removing neutral or basic impurities from your crude product.

Objective: To selectively pull the acidic product out of the organic phase into a basic aqueous phase, leaving behind non-acidic impurities.

Caption: Workflow for purification via back-extraction.

Methodology:

  • Initial State: Start with the combined, dried organic extract from Protocol 1.

  • Basic Wash:

    • Place the organic extract in a separatory funnel.

    • Add an equal volume of 1M Sodium Hydroxide (NaOH) solution.

    • Shake vigorously as described in Protocol 1. The phenoxide salt of your product will transfer to the aqueous (bottom) layer.

    • Drain the lower aqueous layer into a new, clean flask. The upper organic layer now contains primarily neutral and basic impurities and can be discarded.

  • Product Recovery:

    • Transfer the basic aqueous solution (containing the product salt) to a clean separatory funnel.

    • Slowly and carefully acidify the solution by adding 3M HCl dropwise until the pH is ~2. The solution may become cloudy as the neutral phenol precipitates.

    • Extract this acidified aqueous solution twice with a fresh organic solvent (e.g., ethyl acetate) as described in Protocol 1.

  • Final Steps: Combine the new organic extracts, dry over sodium sulfate, filter, and remove the solvent via rotary evaporation to yield the purified 3-Ethyl-4-methoxy-phenol.

Section 3: Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section provides solutions to the most common problems encountered during the extraction of phenolic compounds.

IssuePotential Cause(s)Recommended Solution(s)
Low Product Recovery 1. Incorrect pH: Aqueous phase was not sufficiently acidic during initial extraction or not sufficiently basic during back-extraction. 2. Insufficient Solvent Volume/Extractions: Partitioning was incomplete. 3. Product is more polar than expected: The chosen solvent is too non-polar.1. Verify pH: Always check the pH of the aqueous layer with pH paper before and after each step. Adjust as needed. 2. Increase Solvent Ratio/Repetitions: Use a higher organic-to-aqueous ratio (up to 7:1) or perform 3-4 successive extractions. [8][9] 3. Switch to a more polar solvent like ethyl acetate or try an ethanol/water mixture if applicable. [10][11]
Persistent Emulsion at Interface 1. High concentration of surfactants or particulate matter. 2. Vigorous shaking: Over-agitation can create fine droplets that are slow to coalesce.1. "Salting Out": Add a saturated solution of sodium chloride (brine) to the funnel. This increases the polarity of the aqueous phase and can help break the emulsion. [8][9] 2. Filtration: Pass the entire mixture through a pad of Celite or glass wool. 3. Patience & Gentle Swirling: Allow the funnel to stand for an extended period. Gentle swirling can help coalesce droplets.
Final Product is a Dark Oil, Not a Solid 1. Presence of impurities: Co-extracted byproducts or residual starting materials can act as eutectic contaminants, preventing crystallization. [12] 2. Residual Solvent: Trace amounts of high-boiling point solvents remain.1. Perform Back-Extraction: Use Protocol 2 to remove neutral impurities. 2. Column Chromatography: If impurities persist, purification via silica gel chromatography is the next logical step. 3. Recrystallization/Sublimation: Attempt recrystallization from a solvent like petroleum ether or try vacuum sublimation, a known method for purifying similar phenols. [12] 4. High-Vacuum Drying: Dry the product under high vacuum for several hours to remove residual solvent.
Poor Phase Separation 1. Solvent Miscibility: The organic solvent has some solubility in the aqueous phase (e.g., ethyl acetate).1. Use a less miscible solvent: Switch to MTBE or toluene. 2. Salting Out: Add brine to decrease the mutual solubility of the two phases.
References
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.). Google Scholar.
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega. (2017).
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021).
  • Isolation and Identification of Phenolic Compounds. (2024). IntechOpen.
  • Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Optimizing extraction methods: the role of solvent polarity in enhancing phenolic content and antioxidant activity in biowaste. (2024). springerprofessional.de.
  • For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?. (2023).
  • Effect of Extraction Conditions on the Extractability of Phenolic Compounds from Lyophilised Fig Fruits (Ficus Carica L.). (n.d.). Google Scholar.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC.
  • Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic?. (2017). Quora.
  • 4-Methoxyphenol | 150-76-5. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
  • 4-Methoxyphenol | 150-76-5. (n.d.). ChemicalBook.
  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. (2021). PMC.
  • 4-methoxyphenol purification. (2006). Sciencemadness Discussion Board.
  • 4-Methoxyphenol. (n.d.). Santa Cruz Biotechnology.
  • Factory Supply industrial standard 4-Methoxyphenol (MEHQ) 150-76-5 In Stock. (n.d.). Chemical Synthesis and Custom Synthesis.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 3-Ethyl-4-methoxyphenol and 4-methoxyphenol: A Guide for Researchers

For researchers and professionals engaged in drug development and the chemical sciences, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals engaged in drug development and the chemical sciences, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. This guide provides an in-depth comparative analysis of the reactivity of 3-Ethyl-4-methoxy-phenol and its structural analog, 4-methoxyphenol. By examining their behavior in key chemical transformations, we will elucidate the interplay of electronic and steric effects that govern their reactivity profiles. This document is intended to serve as a practical resource, offering not only theoretical explanations but also actionable experimental designs for validation.

Structural and Electronic Overview

At first glance, 3-Ethyl-4-methoxy-phenol and 4-methoxyphenol share a common phenolic core, which is a frequent motif in biologically active molecules.[1] The key distinction lies in the presence of an ethyl group at the C3 position in the former. This seemingly minor addition has significant implications for the electron distribution within the aromatic ring and the steric environment around the reactive sites.

4-methoxyphenol possesses two electron-donating groups (EDGs): a strongly activating hydroxyl (-OH) group and a methoxy (-OCH3) group.[2][3] Both groups increase the electron density of the benzene ring, making it more susceptible to electrophilic attack than benzene itself.[4] The hydroxyl group is a powerful activating group, donating electron density through resonance.[5] The methoxy group also contributes to this activation via resonance.

In 3-Ethyl-4-methoxy-phenol , the aromatic ring is further enriched with an ethyl (-CH2CH3) group at the C3 position. Alkyl groups are known to be weakly electron-donating through an inductive effect, pushing electron density into the ring.[6][7] This additional electron-donating substituent is expected to further enhance the nucleophilicity of the aromatic ring compared to 4-methoxyphenol.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of phenols in these reactions is of significant interest.[8] The rate and regioselectivity of EAS are dictated by the substituents present on the aromatic ring.

Theoretical Predictions

Reactivity:

The presence of the additional electron-donating ethyl group in 3-Ethyl-4-methoxy-phenol is predicted to render its aromatic ring more electron-rich and, therefore, more reactive towards electrophiles than 4-methoxyphenol. The cumulative electron-donating effects of the hydroxyl, methoxy, and ethyl groups in 3-Ethyl-4-methoxy-phenol lead to a more activated system.

Regioselectivity:

In polysubstituted benzene rings, the position of electrophilic attack is determined by the directing effects of the existing substituents.[9][10] The strongest activating group generally dictates the regioselectivity.[7]

  • 4-methoxyphenol: The powerful ortho, para-directing hydroxyl and methoxy groups work in concert. The positions ortho to the hydroxyl group (C2 and C6) and para to the hydroxyl group (C4, which is occupied by the methoxy group) are activated. Therefore, electrophilic attack is expected to occur primarily at the C2 and C6 positions.

  • 3-Ethyl-4-methoxy-phenol: The directing effects of the hydroxyl, methoxy, and ethyl groups must be considered.

    • The hydroxyl group at C1 directs ortho (C2, C6) and para (C4, occupied).

    • The methoxy group at C4 directs ortho (C3, C5) and para (C1, occupied).

    • The ethyl group at C3 is a weak ortho, para-director.

The most powerful activating group is the hydroxyl group. It strongly activates the C2 and C6 positions. The methoxy group activates the C5 position. The C2 position is sterically hindered by the adjacent ethyl group at C3. Therefore, electrophilic attack is most likely to occur at the C5 and C6 positions, with the C6 position being potentially more favored due to less steric hindrance.

G cluster_0 4-methoxyphenol cluster_1 3-Ethyl-4-methoxy-phenol 4-mp 4-methoxyphenol EAS_4-mp Electrophilic Aromatic Substitution 4-mp->EAS_4-mp E+ Prod_4-mp Ortho-substituted product (major) EAS_4-mp->Prod_4-mp Reactivity_Comparison Comparative Reactivity Prod_4-mp->Reactivity_Comparison 3e-4-mp 3-Ethyl-4-methoxy-phenol EAS_3e-4-mp Electrophilic Aromatic Substitution 3e-4-mp->EAS_3e-4-mp E+ Prod_3e-4-mp C5 and C6 substituted products EAS_3e-4-mp->Prod_3e-4-mp Prod_3e-4-mp->Reactivity_Comparison

Caption: Predicted pathways for electrophilic aromatic substitution.

Proposed Experimental Design: Competitive Nitration

To experimentally validate the predicted difference in reactivity, a competitive nitration experiment can be performed.

Protocol:

  • Reactant Preparation: Prepare an equimolar solution of 3-Ethyl-4-methoxy-phenol and 4-methoxyphenol in a suitable inert solvent (e.g., acetonitrile).

  • Nitrating Agent: Prepare a solution of a mild nitrating agent, such as ammonium nitrate and potassium bisulfate in acetonitrile, to control the reaction and prevent over-nitration.[11]

  • Reaction: Cool the phenol mixture to 0°C in an ice bath. Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the nitrating agent dropwise with constant stirring.

  • Quenching and Workup: After a set reaction time (e.g., 30 minutes), quench the reaction by adding cold water. Extract the organic products with a suitable solvent like dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.

Data Analysis:

  • GC-MS: Quantify the relative amounts of the nitrated products of both phenols. A higher yield of nitrated 3-Ethyl-4-methoxy-phenol would confirm its higher reactivity.

  • ¹H NMR Spectroscopy: Determine the regioselectivity of the nitration for each phenol by analyzing the coupling patterns and chemical shifts of the aromatic protons in the product spectra.[12]

Comparative Reactivity in Oxidation

Phenols are susceptible to oxidation, which can proceed through various mechanisms. The ease of oxidation is influenced by the substituents on the aromatic ring.

Theoretical Predictions

Electron-donating groups generally increase the susceptibility of phenols to oxidation by lowering the oxidation potential.[13][14][15] The additional electron-donating ethyl group in 3-Ethyl-4-methoxy-phenol is expected to make it more easily oxidized compared to 4-methoxyphenol. The oxidation of 4-alkoxyphenols can be complex, potentially leading to quinone-type structures or polymeric materials.[16][17]

G Start Phenol Substrates Oxidation Oxidizing Agent (e.g., Fe(III)Cl3) Start->Oxidation Phenoxy_Radical_1 4-methoxyphenoxy radical Oxidation->Phenoxy_Radical_1 4-methoxyphenol Phenoxy_Radical_2 3-Ethyl-4-methoxyphenoxy radical Oxidation->Phenoxy_Radical_2 3-Ethyl-4-methoxy-phenol Products_1 Quinones, Dimers, Polymers Phenoxy_Radical_1->Products_1 Products_2 Quinones, Dimers, Polymers Phenoxy_Radical_2->Products_2 Comparison Compare Rates of Color Change/ Product Formation Products_1->Comparison Products_2->Comparison

Caption: Generalized workflow for comparing oxidation reactivity.

Proposed Experimental Design: Competitive Oxidation

A simple yet effective method to compare the ease of oxidation is to subject both phenols to a mild oxidizing agent and monitor the reaction progress.

Protocol:

  • Reactant Solutions: Prepare separate, equimolar solutions of 3-Ethyl-4-methoxy-phenol and 4-methoxyphenol in a solvent like acetone or methanol.

  • Oxidizing Agent: Prepare a solution of a mild oxidizing agent, such as iron(III) chloride (FeCl₃).

  • Reaction Monitoring: To each phenol solution, add a small, equal amount of the FeCl₃ solution.

  • Observation: Observe any color changes. The formation of colored products, often due to the formation of phenoxy radicals and subsequent coupling reactions, indicates oxidation. The solution that changes color more rapidly contains the more reactive phenol.

  • Quantitative Analysis (Optional): For a more quantitative comparison, the disappearance of the starting materials can be monitored over time using High-Performance Liquid Chromatography (HPLC).

Comparative Acidity of the Phenolic Hydroxyl Group

The acidity of the phenolic proton is a key characteristic that influences its behavior in various chemical and biological systems. This acidity is modulated by the electronic effects of the substituents on the aromatic ring.

Theoretical Predictions

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-donating groups destabilize the phenoxide ion by increasing the electron density on the negatively charged oxygen, thereby making the phenol less acidic (higher pKa).[5][18]

  • 4-methoxyphenol: The electron-donating methoxy group at the para position makes 4-methoxyphenol less acidic than phenol itself.

  • 3-Ethyl-4-methoxy-phenol: The addition of the weakly electron-donating ethyl group at the meta position to the hydroxyl group is expected to further destabilize the phenoxide ion through its inductive effect. Therefore, 3-Ethyl-4-methoxy-phenol is predicted to be a weaker acid (have a higher pKa) than 4-methoxyphenol.

Computational methods can be employed to predict the pKa values of substituted phenols with a reasonable degree of accuracy.[9][13][19][20][21] These methods often involve calculating the free energy change of deprotonation.

Proposed Experimental Design: Comparative pKa Determination

The relative acidity of the two phenols can be determined experimentally by titration or spectrophotometric methods.

Protocol (Titration Method):

  • Sample Preparation: Prepare standardized solutions of 3-Ethyl-4-methoxy-phenol and 4-methoxyphenol in a suitable solvent mixture (e.g., water-ethanol).

  • Titration: Titrate each solution with a standardized solution of a strong base, such as sodium hydroxide, while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of base added to generate a titration curve. The pKa is the pH at the half-equivalence point. A higher pKa value for 3-Ethyl-4-methoxy-phenol would confirm the theoretical prediction.

Summary of Predicted Reactivity and Properties

Property4-methoxyphenol3-Ethyl-4-methoxy-phenolRationale
Electrophilic Aromatic Substitution Reactivity HighHigherAdditional electron-donating ethyl group increases ring activation.
Major EAS Regioisomers Ortho to -OH (C2, C6)C5 and C6Combined directing effects of -OH, -OCH3, and -C2H5 with steric considerations.
Oxidation Potential Lower than phenolLower than 4-methoxyphenolAdditional electron-donating ethyl group facilitates oxidation.
Acidity (pKa) Higher than phenolHigher than 4-methoxyphenolAdditional electron-donating ethyl group destabilizes the phenoxide ion.

Conclusion

The introduction of an ethyl group at the C3 position of 4-methoxyphenol is predicted to have a discernible impact on its chemical reactivity. 3-Ethyl-4-methoxy-phenol is anticipated to be more reactive towards electrophilic aromatic substitution and oxidation, and to be a slightly weaker acid compared to 4-methoxyphenol. These differences, rooted in the interplay of electronic and steric effects, highlight the importance of substituent patterns in fine-tuning the properties of phenolic compounds. The proposed experimental designs offer a clear path for the empirical validation of these predictions, providing a framework for further investigation into the structure-activity relationships of this class of molecules. This guide serves as a foundational resource for researchers seeking to understand and exploit the nuanced reactivity of substituted phenols in their scientific endeavors.

References

  • Gross, K. C., & Seybold, P. G. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes.
  • Liptak, M. D., & Shields, G. C. (2021). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 22(16), 8884.
  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
  • Hewgill, F. R., & Middleton, B. S. (1967). Oxidation of alkoxyphenols. Part VI. A hemi-acetal from 4-methoxy-2-t-butylphenol. Journal of the Chemical Society C: Organic, 2316.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Gross, K. C., & Seybold, P. G. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes.
  • Li, X., et al. (2022). A Comparative Study on the Oxidation Mechanisms of Substituted Phenolic Pollutants by Ferrate(VI) through Experiments and Density Functional Theory Calculations. Environmental Science & Technology, 56(21), 15065–15075.
  • BenchChem. (2025). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
  • RSC Publishing. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
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  • Hewgill, F. R., & Lee, S. L. (1968). Oxidation of alkoxyphenols. Part XV. Autoxidation of 2- and 3-mono- and 2,5-di-t-butyl-4-methoxyphenol and related compounds. Journal of the Chemical Society C: Organic, 1549.
  • ChemicalBook. (n.d.). 4-Methoxyphenol(150-76-5) 13C NMR spectrum.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0284293).
  • Lee, J. Y., et al. (2014). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 136(28), 10032–10043.
  • The Royal Society of Chemistry. (n.d.).
  • Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20299.
  • PubMed. (2022, October 14). A Comparative Study on the Oxidation Mechanisms of Substituted Phenolic Pollutants by Ferrate(VI)
  • University of Calgary. (n.d.).
  • Shin, S. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
  • Wang, Y., et al. (2017). Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. Proceedings of the National Academy of Sciences, 114(24), E4731–E4739.
  • Chemistry Stack Exchange. (2015, February 26).
  • LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
  • Request PDF. (n.d.).
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  • LibreTexts. (2020, October 20). 8.15: The Effect of Substituents on pKa. Chemistry LibreTexts.
  • DergiPark. (2009, January 14).
  • ACS Publications. (2015, February 27). Quantifying Reactivity for Electrophilic Aromatic Substitution Reactions with Hirshfeld Charge. The Journal of Physical Chemistry A.
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  • University of Bristol Research Portal. (2023, March 1).
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  • La Salle University. (2009, October 6). Electrophilic Substitution of Substituted Benzenes.
  • Master Organic Chemistry. (2017, November 9).
  • BenchChem. (n.d.). The Interplay of Electronic and Steric Effects on the Phenol Ring: A Technical Guide for Researchers.
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Comparative

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Ethyl-4-methoxy-phenol and its Isomers

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical structures is a cornerstone of discovery and development. Mass spectrometry stands as a pivotal analytical techn...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical structures is a cornerstone of discovery and development. Mass spectrometry stands as a pivotal analytical technique, offering a molecular "fingerprint" through characteristic fragmentation patterns. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 3-Ethyl-4-methoxy-phenol, a substituted phenolic compound of interest in various chemical and pharmaceutical research areas. In the absence of a publicly available experimental spectrum for 3-Ethyl-4-methoxy-phenol, we present a detailed predicted fragmentation pattern grounded in the established principles of mass spectrometry and supported by experimental data from its close structural isomers.

Predicted Electron Ionization Fragmentation of 3-Ethyl-4-methoxy-phenol

The structure of 3-Ethyl-4-methoxy-phenol, with its aromatic ring, hydroxyl, methoxy, and ethyl substituents, provides several potential sites for ionization and subsequent fragmentation under electron ionization (EI). The initial step is the removal of an electron to form the molecular ion (M•+). The lone pair electrons on the oxygen atoms of the hydroxyl and methoxy groups are the most likely sites of electron loss, as they are of higher energy than the π-electrons of the aromatic ring or the σ-electrons of the alkyl chain.[1]

The predicted major fragmentation pathways for 3-Ethyl-4-methoxy-phenol are as follows:

  • Benzylic Cleavage: The most favorable fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. In the case of 3-Ethyl-4-methoxy-phenol, this would involve the loss of a methyl radical (•CH₃) from the ethyl group to form a prominent ion at m/z 137. This is often the base peak in the mass spectra of ethyl-substituted aromatic compounds.

  • Loss of a Methyl Radical from the Methoxy Group: A characteristic fragmentation of methoxylated aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a stable phenoxonium ion.[2] This would also produce an ion at m/z 137. The resonance stabilization of the resulting cation makes this a highly probable fragmentation.

  • Loss of Formaldehyde: The expulsion of a neutral formaldehyde molecule (CH₂O) from the molecular ion is another possible fragmentation pathway for methoxy-substituted phenols, which would lead to an ion at m/z 122.

  • Loss of an Ethyl Radical: Cleavage of the bond between the ethyl group and the aromatic ring can result in the loss of an ethyl radical (•C₂H₅), yielding an ion at m/z 123.

  • Subsequent Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 137 could lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic compounds, to produce an ion at m/z 109.

The following diagram illustrates the predicted fragmentation pathways for 3-Ethyl-4-methoxy-phenol.

3_Ethyl_4_methoxy_phenol_Fragmentation M•+ (m/z 152) M•+ (m/z 152) m/z 137 m/z 137 M•+ (m/z 152)->m/z 137 - •CH₃ m/z 123 m/z 123 M•+ (m/z 152)->m/z 123 - •C₂H₅ m/z 122 m/z 122 M•+ (m/z 152)->m/z 122 - CH₂O m/z 109 m/z 109 m/z 137->m/z 109 - CO

Caption: Predicted major fragmentation pathways of 3-Ethyl-4-methoxy-phenol under electron ionization.

Comparative Analysis with Structural Isomers

The fragmentation patterns of structural isomers can be subtly yet significantly different, allowing for their differentiation by mass spectrometry. Here, we compare the predicted fragmentation of 3-Ethyl-4-methoxy-phenol with the experimentally determined fragmentation of its isomers, 4-Ethyl-2-methoxy-phenol and 3-Ethylphenol.

4-Ethyl-2-methoxy-phenol (4-Ethylguaiacol)

The mass spectrum of 4-Ethyl-2-methoxy-phenol is available in the NIST Mass Spectrometry Data Center.[3][4] Its fragmentation pattern provides an excellent comparison point.

  • Molecular Ion: The molecular ion peak is observed at m/z 152.

  • Base Peak: The base peak is at m/z 137, corresponding to the loss of a methyl radical (•CH₃). This loss can occur from either the ethyl group (benzylic cleavage) or the methoxy group. The high stability of the resulting cation makes this the most abundant fragment.

  • Other Key Fragments: A significant peak is observed at m/z 109, resulting from the loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion. A smaller peak at m/z 124 corresponds to the loss of an ethyl radical.

3-Ethylphenol

The mass spectrum of 3-Ethylphenol, also available from the NIST database, offers insight into the fragmentation of the ethyl-substituted phenol ring without the influence of the methoxy group.[5]

  • Molecular Ion: The molecular ion is observed at m/z 122.

  • Base Peak: The base peak is at m/z 107, resulting from the loss of a methyl radical (•CH₃) via benzylic cleavage.

  • Other Key Fragments: A notable fragment is seen at m/z 77, corresponding to the phenyl cation, and at m/z 91, which can be attributed to the tropylium ion.

Data Summary and Interpretation

The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities for the predicted and experimental fragmentation patterns.

CompoundMolecular Ion (m/z)[M-CH₃]⁺ (m/z)[M-C₂H₅]⁺ (m/z)[M-CH₃-CO]⁺ (m/z)Other Key Fragments (m/z)
3-Ethyl-4-methoxy-phenol (Predicted) 152 (High)137 (Base Peak)123 (Moderate)109 (Moderate)122 (Low)
4-Ethyl-2-methoxy-phenol 152 (High)137 (Base Peak)124 (Low)109 (Moderate)-
3-Ethylphenol 122 (High)107 (Base Peak)--91 (Moderate), 77 (Moderate)

The key differentiator between 3-Ethyl-4-methoxy-phenol and its isomers lies in the relative abundances of the fragment ions. While both 3-Ethyl-4-methoxy-phenol and 4-Ethyl-2-methoxy-phenol are expected to show a base peak at m/z 137, the subtle electronic effects of the substituent positions on the aromatic ring can influence the stability of the fragment ions, potentially leading to minor differences in the relative intensities of other fragments. The absence of the methoxy group in 3-Ethylphenol results in a completely different fragmentation pattern, with a molecular ion at m/z 122 and a base peak at m/z 107.

Experimental Protocols

To experimentally verify the fragmentation pattern of 3-Ethyl-4-methoxy-phenol and its isomers, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of 3-Ethyl-4-methoxy-phenol and its isomers (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Working Solutions: Prepare a series of dilutions from the stock solutions to determine the instrument's linear range and limit of detection. A typical concentration for initial analysis would be in the range of 1-10 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following diagram outlines the general workflow for GC-MS analysis.

GC_MS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Standard Preparation Standard Preparation Dilution Series Dilution Series Standard Preparation->Dilution Series Injection Injection Dilution Series->Injection GC Separation GC Separation Injection->GC Separation Ionization (EI) Ionization (EI) GC Separation->Ionization (EI) Mass Analysis (Quadrupole) Mass Analysis (Quadrupole) Ionization (EI)->Mass Analysis (Quadrupole) Detection Detection Mass Analysis (Quadrupole)->Detection Chromatogram Chromatogram Detection->Chromatogram Mass Spectrum Mass Spectrum Chromatogram->Mass Spectrum Fragmentation Analysis Fragmentation Analysis Mass Spectrum->Fragmentation Analysis Library Matching Library Matching Fragmentation Analysis->Library Matching

Caption: A typical workflow for the analysis of phenolic compounds by GC-MS.

GC Conditions:

  • Injector: Splitless mode at 250°C.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[2]

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-200.

  • Ion Source Temperature: 230°C.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 3-Ethyl-4-methoxy-phenol, placed in the context of its structural isomers. The predicted dominance of the m/z 137 fragment ion, arising from the loss of a methyl radical, serves as a key identifying feature. By comparing this predicted pattern with the experimental data of its isomers, researchers can gain valuable insights for the structural elucidation of unknown substituted phenols. The provided experimental protocol offers a robust starting point for the empirical verification of these fragmentation pathways, underscoring the power of mass spectrometry as a definitive tool in chemical analysis.

References

  • Unraveling the Molecular Fingerprint: A Comparative Guide to 3,4-Dimethoxyphenol Mass Spectrometry Fragment
  • Phenol, 3-(1,1-dimethylethyl)-4-methoxy- - NIST WebBook. (URL: [Link])

  • Phenol, 4-ethyl-2-methoxy- - the NIST WebBook. (URL: [Link])

  • 3-Ethoxy-4-methoxyphenol | C9H12O3 | CID 580771 - PubChem - NIH. (URL: [Link])

  • Phenol, 4-ethyl-2-methoxy- - the NIST WebBook. (URL: [Link])

  • Phenol, 4-ethyl-2-methoxy- - the NIST WebBook. (URL: [Link])

  • Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate - the NIST WebBook. (URL: [Link])

  • Application Notes and Protocols for the Analytical Determination of 3,4-Dimethoxyphenol by HPLC and GC-MS - Benchchem. (URL: not available)
  • 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem. (URL: [Link])

  • Phenol, 3-ethyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Phenol, 4-ethyl-2-methoxy- - the NIST WebBook. (URL: [Link])

  • Phenol, 4-ethyl-3-methyl- - the NIST WebBook. (URL: [Link])

  • Fragmentation mechanisms in electron impact mass spectrometry. (URL: not available)
  • GC-MS Application D
  • Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion - PubMed. (URL: [Link])

  • (PDF) 3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol - ResearchGate. (URL: [Link])

  • Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887) - FooDB. (URL: [Link])

  • PV2039 - OSHA. (URL: [Link])

  • 4-Methoxyphenol | SIELC Technologies. (URL: [Link])

  • Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. (URL: [Link])

  • Phenol, 3-ethyl-4-methyl- - the NIST WebBook. (URL: [Link])

Sources

Validation

Benchmarking 3-Ethyl-4-methoxy-phenol: A Comparative Guide to Phenolic Pharmaceutical Precursors

Phenolic precursors are foundational building blocks in modern medicinal chemistry, providing the essential aromatic scaffolds required for target-receptor affinity. Among these, 3-Ethyl-4-methoxy-phenol (CAS 13523-64-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Phenolic precursors are foundational building blocks in modern medicinal chemistry, providing the essential aromatic scaffolds required for target-receptor affinity. Among these, 3-Ethyl-4-methoxy-phenol (CAS 13523-64-3) has emerged as a highly specialized precursor in the development of novel neurotherapeutics, particularly selective 5-HT2A receptor agonists[1].

This guide benchmarks 3-Ethyl-4-methoxy-phenol against two other prominent phenolic precursors: 4-Allyl-2-methoxyphenol (Eugenol) and 4-Methoxyphenol (Mequinol) . By analyzing their synthetic utility, mechanistic causality, and downstream applications, we provide drug development professionals with an objective framework for selecting the appropriate phenolic building block.

Mechanistic Grounding & Causality

3-Ethyl-4-methoxy-phenol: Precision Steric Tuning for Neurotherapeutics

In the synthesis of 2,5-dimethoxyphenylpiperidines and N-benzyl phenethylamines (NBOMe derivatives), the substitution pattern on the phenyl ring strictly dictates receptor subtype selectivity[1]. Starting with 3-ethyl-4-methoxyphenol allows chemists to lock an ethyl group at the 4-position of the final active pharmaceutical ingredient (API) scaffold[2].

  • Causality: The lipophilic 4-ethyl group perfectly occupies the hydrophobic pocket of the 5-HT2A receptor, enhancing Gq-PLC signaling efficacy while sterically hindering binding to the off-target 5-HT2C receptor[1]. This precise steric tuning is critical for developing psychedelic-assisted therapies for treatment-resistant depression without inducing the adverse effects associated with broad-spectrum serotonin activation[1].

4-Allyl-2-methoxyphenol: Anticancer Scaffolding

Unlike the neuro-targeted 3-ethyl derivative, 4-allyl-2-methoxyphenol is utilized to synthesize ester derivatives that inhibit human breast cancer cells (e.g., MCF-7)[3].

  • Causality: The allyl group provides a site for further functionalization, while the phenolic hydroxyl undergoes Yamaguchi esterification to form highly lipophilic esters. These esters can efficiently penetrate cancer cell membranes and disrupt intracellular signaling pathways[3].

4-Methoxyphenol: Radical Scavenging & Antioxidant Synthesis

4-Methoxyphenol is the primary precursor for the synthesis of butylated hydroxyanisole (2-BHA)[4].

  • Causality: The electron-donating methoxy group activates the ortho-position for Friedel-Crafts alkylation and stabilizes the resulting phenoxy radical. This makes the downstream API an exceptionally potent antioxidant, capable of quenching free radicals to prevent oxidative degradation in pharmaceutical formulations[4].

Quantitative Benchmarking

PrecursorCAS NumberPrimary Synthetic UtilityTarget Receptor / ApplicationKey Advantage
3-Ethyl-4-methoxyphenol 13523-64-32,5-Dimethoxyphenylpiperidines5-HT2A (Antidepressants)Precise steric tuning for 5-HT2A over 5-HT2C.
4-Allyl-2-methoxyphenol 97-53-0Esterified derivativesMCF-7 Breast Cancer CellsHigh natural abundance, low toxicity profile.
4-Methoxyphenol 150-76-5Butylated hydroxyanisole (2-BHA)Antioxidant / Radical ScavengerDirect radical quenching, polymerization inhibitor.

Experimental Protocols: Self-Validating Workflows

Protocol A: Synthesis of 5-HT2A Agonist Intermediates from 3-Ethyl-4-methoxyphenol

This protocol details the conversion of 3-ethyl-4-methoxyphenol into the critical 1-bromo-4-ethyl-2,5-dimethoxybenzene intermediate[2],[1].

  • Methylation: Dissolve 3-ethyl-4-methoxyphenol (2.08 g, 13.6 mmol) in anhydrous DMF. Add K2CO3 (2.5 eq) and methyl iodide (1.5 eq). Stir at room temperature for 12 hours.

    • Self-Validation: TLC (Hexane:EtOAc 4:1) should show complete consumption of the starting phenol, indicated by the loss of the highly polar hydroxyl spot.

  • Workup: Quench the reaction with H2O, extract with EtOAc, wash heavily with brine to remove DMF, and concentrate in vacuo to yield 2-ethyl-1,4-dimethoxybenzene.

  • Bromination: Dissolve the crude intermediate in glacial acetic acid. Slowly add Br2 (1.05 eq) dropwise at 0°C.

    • Self-Validation: The reaction mixture will transition from deep red to pale yellow as the bromine is consumed via electrophilic aromatic substitution.

  • Isolation: Pour the mixture into ice water, extract with DCM, and wash with saturated Na2S2O3 to quench any residual bromine. Purify via silica gel chromatography to isolate the target intermediate for subsequent piperidine coupling[2].

Protocol B: Yamaguchi Esterification of 4-Allyl-2-methoxyphenol

This method is utilized to generate anticancer derivatives with high yields[3].

  • Mixed Anhydride Formation: In a dry flask, combine the target carboxylic acid (0.75 mmol), triethylamine (0.75 mmol), and 2,4,6-trichlorobenzoyl chloride (0.75 mmol) in anhydrous DCM. Stir for 1 hour at room temperature.

    • Causality: The highly sterically hindered 2,4,6-trichlorophenyl group prevents nucleophilic attack on the "wrong" carbonyl, directing the phenol exclusively to the desired acyl group[3].

  • Esterification: Add 4-allyl-2-methoxyphenol (0.50 mmol) and DMAP (0.75 mmol) to the mixture. Stir overnight at room temperature.

  • Purification: Quench with saturated NH4Cl, extract with DCM, and purify via column chromatography to yield the final anticancer ester (typically 80-90% yield)[3].

Mandatory Visualization

Phenolic_Pathways P1 3-Ethyl-4-methoxyphenol I1 2,5-Dimethoxyphenylpiperidines P1->I1 Alkylation & Coupling R1 5-HT2A Receptor (Gq-PLC Pathway) I1->R1 Selective Agonism O1 Antidepressant Efficacy R1->O1 Signal Transduction P2 4-Allyl-2-methoxyphenol I2 Lipophilic Esters P2->I2 Yamaguchi Esterification O2 MCF-7 Cell Inhibition I2->O2 Membrane Penetration P3 4-Methoxyphenol I3 Butylated Hydroxyanisole (2-BHA) P3->I3 Friedel-Crafts Alkylation O3 Radical Scavenging I3->O3 Antioxidant Activity

Synthetic workflows and pharmacological pathways of key phenolic pharmaceutical precursors.

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: NIH / PMC URL:[Link]

  • United States Patent 11,246,860 B2 (5-HT2A Agonists) Source: Google Patents / Googleapis URL:[Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives Source: Neliti URL:[Link]

Sources

Comparative

Validating the Purity of Commercial 3-Ethyl-4-methoxy-phenol Batches via GC-FID: A Comparative Guide

As a Senior Application Scientist, evaluating the purity of volatile chemical intermediates requires moving beyond basic analytical templates and understanding the physicochemical behavior of the molecule . 3-Ethyl-4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the purity of volatile chemical intermediates requires moving beyond basic analytical templates and understanding the physicochemical behavior of the molecule . 3-Ethyl-4-methoxy-phenol (CAS 13523-64-3) is a critical synthetic building block, frequently utilized in the development of selective serotonin 5-HT2A receptor agonists and other advanced therapeutics[1].

Because trace impurities—such as unreacted precursors, positional isomers, or residual solvents—can drastically alter downstream reaction yields and pharmacological safety profiles, establishing a robust, self-validating analytical method is paramount. This guide objectively compares analytical modalities and provides a field-proven Gas Chromatography-Flame Ionization Detection (GC-FID) protocol for the precise purity validation of commercial 3-Ethyl-4-methoxy-phenol batches.

Analytical Modality Comparison: Why GC-FID?

When selecting an analytical technique for methoxyphenols, one must consider the compound's volatility, thermal stability, and the detection mechanism's quantitative reliability. While High-Performance Liquid Chromatography (HPLC) is a powerful tool for non-volatile compounds[2], it is fundamentally flawed for the universal purity assay of unknown impurities in volatile phenols due to the reliance on UV extinction coefficients.

GC-FID stands as the gold standard for this specific application. The FID generates a signal proportional to the number of oxidizable carbon atoms in the analyte. This predictable, proportional carbon response allows scientists to calculate the mass-percent of unknown impurities with high accuracy using relative peak areas, without needing a reference standard for every single impurity.

Table 1: Objective Comparison of Analytical Modalities
Analytical TechniqueDetection PrincipleAdvantages for Volatile PhenolsLimitationsSuitability for Purity Assay
GC-FID Flame IonizationProportional carbon response; high resolution of isomers; wide linear dynamic range.Cannot elucidate the chemical structure of unknown impurities.Optimal (Gold Standard)
HPLC-UV UV AbsorbanceSuitable for thermally labile or highly polar compounds.Variable UV extinction coefficients make relative area % inaccurate for unknowns.Sub-optimal
GC-MS Electron Ionization (EI)Excellent for structural identification of trace environmental or synthetic impurities[3].Non-linear response at high concentrations; variable ionization efficiencies.Complementary (Identification)

Methodological Workflow

The following diagram illustrates the logical progression of the GC-FID purity validation workflow. Each step is designed to validate the previous one, ensuring the integrity of the final quantitative data.

G N1 1. System Suitability Solvent Blank & Resolution Mix N2 2. Sample Preparation DCM + Internal Standard N1->N2 Validates baseline N3 3. GC-FID Injection Split 20:1, 250°C N2->N3 Aliquot transfer N4 4. Capillary Separation DB-5ms Column, Temp Ramp N3->N4 Volatilization N5 5. FID Detection Proportional Carbon Response N4->N5 Elution N6 6. Data Analysis Relative Area % & Quantitation N5->N6 Signal integration

GC-FID analytical workflow for volatile phenolic compound purity validation.

Self-Validating GC-FID Experimental Protocol

Historically, highly acidic or reactive phenols required derivatization (e.g., with diazomethane or pentafluorobenzyl bromide) prior to GC analysis to prevent peak tailing and column degradation[4]. However, the methoxy group in 3-Ethyl-4-methoxy-phenol provides sufficient steric and electronic stabilization. When paired with modern ultra-inert fused-silica capillary columns, underivatized analysis yields excellent peak symmetry, saving time and eliminating toxic reagents[5].

Step 1: Reagent & Standard Preparation

Causality: Dichloromethane (DCM) is selected as the diluent because it is an excellent solvent for phenols and elutes rapidly, well before the target analyte, preventing solvent-tailing interference[6].

  • Internal Standard (IS) Solution: Prepare a 0.5 mg/mL solution of 2,4-Dichlorophenol in DCM. The IS corrects for minute variations in split-injection volumes.

  • System Suitability Standard: Prepare a solution containing 1.0 mg/mL of 3-Ethyl-4-methoxy-phenol and 1.0 mg/mL of a closely related isomer (e.g., 2-Ethyl-4-methoxy-phenol) in the IS Solution.

  • Sample Preparation: Accurately weigh 10.0 mg of the commercial 3-Ethyl-4-methoxy-phenol batch. Dissolve in exactly 10.0 mL of the IS Solution.

Step 2: GC-FID Operational Parameters

Causality: A 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms) is chosen because its slight polarity effectively resolves closely related alkylated phenol isomers based on subtle boiling point and dipole differences.

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL volume, Split ratio 20:1, Injector temperature 250°C.

  • Oven Program: Initial hold at 60°C for 1 min; ramp at 15°C/min to 280°C; final hold for 3 min.

  • Detector (FID): 280°C; Hydrogen flow 40 mL/min; Air flow 400 mL/min; Makeup gas (N2) 25 mL/min.

Step 3: Execution of the Self-Validating Sequence

Causality: A protocol must prove its own reliability before sample data is accepted.

  • Inject Blank (DCM): Ensures the system is free of carryover and the baseline is stable.

  • Inject System Suitability Standard: Verify that the resolution ( Rs​ ) between 3-Ethyl-4-methoxy-phenol and its isomer is ≥1.5 . Verify that the tailing factor for the main peak is ≤1.2 . If these criteria fail, inlet liner maintenance or column trimming is required.

  • Inject Samples in Triplicate: Calculate the relative area percent of the main peak against total integrated peak area (excluding the solvent and IS peaks).

Comparative Batch Analysis (Experimental Data)

To demonstrate the efficacy of this method, three hypothetical commercial batches of 3-Ethyl-4-methoxy-phenol were evaluated. The GC-FID data was cross-referenced with Karl Fischer (KF) titration for moisture content, as FID does not detect water.

Table 2: Comparative Purity Analysis of Commercial Batches
Supplier BatchAssay Purity (GC-FID Area %)Major Impurity (Relative Retention Time)Moisture Content (Karl Fischer, % w/w)Status
Supplier A 99.6%0.2% (RRT 0.95 - Suspected Isomer)0.10%Pass
Supplier B 97.2%1.8% (RRT 1.05 - Unreacted Precursor)0.45%Fail
Supplier C 98.9%0.8% (RRT 0.88 - Unknown)0.15%Pass (Conditional)

Data Interpretation: Supplier A represents a highly optimized synthetic route with minimal isomeric byproducts. Supplier B fails standard pharmaceutical intermediate specifications ( ≥98.0% ) due to a significant late-eluting impurity, likely an over-alkylated byproduct or unreacted starting material. Supplier C is conditionally acceptable but warrants GC-MS investigation to identify the unknown impurity at RRT 0.88 to ensure it is not a reactive or toxic hazard.

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - ACS Public
  • Purity Analysis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comparative Guide to HPLC and GC Methods - Benchchem.
  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evalu
  • Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion - CDC Stacks.
  • PHENOLIC COMPOUNDS (HJ 703-2014) - Technology Advantage: Agilent Intuvo 9000 GC with FID - Agilent.
  • Quantification of phenol in surface water by gas chromatography and mass spectroscopy - Asian Journal on Energy and Environment.

Sources

Validation

comparative efficacy of 3-Ethyl-4-methoxy-phenol derivatives in serotonin receptor binding

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Methodological Framework Executive Summary & Pharmacological Rationale The therapeutic land...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Methodological Framework

Executive Summary & Pharmacological Rationale

The therapeutic landscape for psychiatric disorders is undergoing a paradigm shift with the re-emergence of serotonin 2A receptor (5-HT2AR) agonists. While classical psychedelics (e.g., psilocybin, LSD) show profound antidepressant effects, their broad pharmacological profiles often lead to off-target liabilities. Most notably, concurrent activation of the 5-HT2B receptor is linked to cardiac valvulopathy, while 5-HT2C receptor agonism can induce competing behavioral and metabolic effects[1],[2].

To engineer highly selective non-hallucinogenic or optimized therapeutics, medicinal chemists have developed novel 2,5-dimethoxyphenylpiperidines . A critical building block in this chemical space is 3-ethyl-4-methoxyphenol , which serves as the synthetic precursor for 4-ethyl-2,5-dimethoxyphenylpiperidine derivatives (e.g., Compound 13eu). This guide objectively compares the functional efficacy of the 3-ethyl-4-methoxyphenol-derived analogue against other structural derivatives, detailing the structure-activity relationship (SAR) that led to the discovery of highly selective clinical candidates like LPH-5[3],[4].

Mechanistic Causality in Receptor Selectivity

The orthosteric binding pocket of the 5-HT2A receptor is highly sensitive to the steric bulk, lipophilicity, and electrostatic profile of the ligand's 4-position substituent.

  • The Alkyl Strategy (3-Ethyl-4-methoxyphenol derivatives): Utilizing 3-ethyl-4-methoxyphenol yields the 4-ethyl derivative (13eu). While the ethyl group provides sufficient lipophilic contact with the transmembrane helices to achieve an EC50 of 41 nM at 5-HT2AR, it fails to induce the precise conformational change required to exclude 5-HT2CR activation[3].

  • The Halogen & TFM Strategy: Replacing the alkyl chain with a rigid, highly electronegative group like a trifluoromethyl (TFM) group (Compound 11eu / LPH-5) dramatically alters the ligand's trajectory within the binding pocket. The TFM group engages in optimized halogen bonding, resulting in a ~20-fold increase in 5-HT2AR potency compared to the bromo-derivative (6eu) and effectively eliminating 5-HT2B and 5-HT2C off-target activity[3],[4].

G Ligand 5-HT2A Agonist (e.g., 13eu, LPH-5) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Fig 1. 5-HT2A receptor Gq-coupled signaling cascade leading to intracellular calcium release.

Comparative Efficacy Data

The following table summarizes the functional agonist activity of various 2,5-dimethoxyphenylpiperidine derivatives evaluated via in vitro Ca2+ flux assays in stable HEK293 cell lines[3],[4].

Compound ID4-Position SubstituentPrecursor Origin5-HT2AR EC50 (nM)5-HT2CR ActivitySelectivity Profile
7 -H (Unsubstituted)Phenol baseVery WeakN/APoor
12eu -Methyl3-Methyl-4-methoxyphenol100MeasurableLow
13eu -Ethyl3-Ethyl-4-methoxyphenol 41 Measurable Moderate
14eu -Propyl3-Propyl-4-methoxyphenol270N/ALow
6eu -Bromo3-Bromo-4-methoxyphenol~40-50LowHigh
11eu (LPH-5) -CF3 (Trifluoromethyl)TFM-phenol derivative~2NegligibleExceptional

Data Insight: The 3-ethyl-4-methoxyphenol-derived compound (13eu) demonstrates strong primary target engagement (41 nM) but lacks the strict functional subtype selectivity exhibited by the optimized TFM derivative (11eu), which boasts a ~20-fold higher agonist potency and negligible 5-HT2B/2C activation[3],[2].

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of these derivatives relies on a self-validating workflow transitioning from stereospecific synthesis to functional cellular assays.

Workflow Precursor 3-Ethyl-4-methoxyphenol Precursor Synth Synthesis of 2,5-Dimethoxy- phenylpiperidines Precursor->Synth Resolution Chiral Resolution (Isolation of Eutomer) Synth->Resolution Assay In Vitro Ca2+ Flux Assay (Functional Efficacy) Resolution->Assay Selectivity Receptor Selectivity Profiling (5-HT2A vs 5-HT2B/2C) Assay->Selectivity

Fig 2. Experimental workflow from 3-ethyl-4-methoxyphenol precursor synthesis to lead identification.

Protocol A: Synthesis & Chiral Resolution
  • Core Assembly: Initiate synthesis using 3-ethyl-4-methoxyphenol (2.083 g, 13.687 mmol)[1]. Perform halogenation followed by methoxylation to establish the 4-ethyl-2,5-dimethoxyphenyl core.

  • Piperidine Coupling: Execute a palladium-catalyzed cross-coupling or reductive amination to attach the piperidine moiety.

  • Chiral Resolution (Critical Step): Separate the racemic mixture using preparative chiral HPLC.

    • Causality: 5-HT2AR agonism is highly stereospecific. The eutomer (typically the (S)-enantiomer) drives >95% of the functional efficacy. Testing racemic mixtures introduces distomer-mediated off-target noise or partial antagonism, invalidating comparative efficacy metrics[4].

Protocol B: In Vitro Fluo-4 Direct Calcium Assay

Causality for Assay Selection: Traditional radioligand displacement assays (e.g., using [3H]ketanserin) only measure binding affinity ( Ki​ ) and cannot distinguish between agonists and antagonists. Because 5-HT2AR is a Gq-coupled GPCR, quantifying intracellular calcium flux provides a direct, physiologically relevant readout of functional agonist efficacy ( EC50​ and Emax​ )[4].

  • Cell Preparation: Seed HEK293 cells stably expressing human 5-HT2AR or 5-HT2CR into 384-well black clear-bottom plates. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add Fluo-4 AM calcium indicator dye diluted in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid to inhibit dye efflux). Incubate for 1 hour at 37°C.

  • Compound Addition: Dispense the 3-ethyl-4-methoxyphenol derivative (13eu) and comparators (11eu, 6eu) in a 10-point concentration-response curve (ranging from 0.1 nM to 50 µM).

  • Fluorescence Kinetic Read: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Self-Validation System (Quality Control):

    • Positive Control: 5-HT (Serotonin) to define 100% Emax​ .

    • Negative Control: Vehicle (DMSO) to establish baseline fluorescence.

    • Specificity Control: Pre-incubate a parallel well with Ketanserin (a selective 5-HT2AR antagonist). If Ketanserin fails to completely abolish the calcium signal induced by the test compound, the observed flux is non-specific, and the assay plate must be rejected.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Spectrophotometric Assays for 3-Ethyl-4-methoxy-phenol Detection

Introduction: The Analytical Imperative for Quantifying Phenolic Compounds 3-Ethyl-4-methoxy-phenol is a substituted phenolic compound of significant interest in various fields, from flavor and fragrance chemistry to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Quantifying Phenolic Compounds

3-Ethyl-4-methoxy-phenol is a substituted phenolic compound of significant interest in various fields, from flavor and fragrance chemistry to its potential role as a biomarker or synthetic intermediate in drug development. Accurate and reliable quantification is paramount for understanding its properties, ensuring quality control, and elucidating its function in complex matrices. While advanced chromatographic techniques like HPLC and GC-MS offer high specificity, spectrophotometric assays remain a cornerstone of analytical laboratories due to their speed, cost-effectiveness, and high throughput.

However, the simplicity of spectrophotometry can mask underlying complexities related to specificity and matrix interference. This guide provides an in-depth, field-proven comparison of two common spectrophotometric approaches for the quantification of 3-Ethyl-4-methoxy-phenol: the classic Folin-Ciocalteu (F-C) colorimetric assay and a direct UV-Vis absorption method. Through a rigorous cross-validation framework, we will dissect the performance of each method, offering researchers, scientists, and drug development professionals the critical insights needed to select the appropriate assay for their specific application. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[1].

Pillar 1: The Folin-Ciocalteu Assay - A Sensitive but Non-Specific Workhorse

Underlying Principle: A Redox Reaction

The Folin-Ciocalteu method is arguably the most widely used technique for determining total phenolic content.[2][3] Its principle is not based on a specific reaction with the phenolic ring itself, but rather on the reducing capacity of the hydroxyl group. The F-C reagent contains a mixture of phosphotungstic acid (H₃PW₁₂O₄₀) and phosphomolybdic acid (H₃PMo₁₂O₄₀).[4] In an alkaline environment (typically induced by sodium carbonate), the phenolic compound reduces this mixture to blue-colored oxides of tungsten (W₈O₂₃) and molybdenum (Mo₈O₂₃).[4] The intensity of the blue color, measured spectrophotometrically at approximately 750-765 nm, is proportional to the amount of reducing compounds present.[4][5]

The critical takeaway here is causality: the method measures the total reducing capacity of a sample, not just phenolic compounds. Other reducing agents, such as ascorbic acid, certain amino acids, and sulfites, can interfere, leading to an overestimation of the true phenolic content.[3] Therefore, this assay's trustworthiness is highest when analyzing relatively pure samples or for comparative "total phenolic" screening of similar sample types.

Experimental Protocol: Folin-Ciocalteu Assay
  • Reagent Preparation:

    • Folin-Ciocalteu Reagent (2 N): Commercially available. Dilute 1:10 with deionized water just before use.

    • Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of anhydrous Na₂CO₃ in 100 mL of deionized water.

    • Stock Standard (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Ethyl-4-methoxy-phenol in 10 mL of methanol.

  • Calibration Curve Preparation (0-100 µg/mL):

    • Prepare a series of dilutions from the stock standard in methanol.

    • Into a set of test tubes, pipette 0.5 mL of each standard dilution (and a methanol blank).

  • Reaction and Measurement:

    • Add 2.5 mL of the 1:10 diluted Folin-Ciocalteu reagent to each tube and vortex.

    • Incubate for 5 minutes at room temperature.

    • Add 2.0 mL of the 7.5% sodium carbonate solution to each tube and vortex thoroughly.

    • Incubate in the dark at room temperature for 60 minutes.

    • Measure the absorbance of each solution at 760 nm against the blank.

Workflow for Folin-Ciocalteu Assay

Folin-Ciocalteu Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Std_Prep Prepare Standards & QCs (0-100 µg/mL) Add_Sample 0.5 mL Sample/Standard to Test Tube Std_Prep->Add_Sample Reagent_Prep Dilute F-C Reagent (1:10) Add_FC Add 2.5 mL Diluted F-C Reagent Reagent_Prep->Add_FC Add_Sample->Add_FC Incubate1 Incubate 5 min Add_FC->Incubate1 Add_Na2CO3 Add 2.0 mL Na2CO3 (7.5%) Incubate1->Add_Na2CO3 Incubate2 Incubate 60 min (Dark) Add_Na2CO3->Incubate2 Measure_Abs Measure Absorbance at 760 nm Incubate2->Measure_Abs Plot_Curve Plot Calibration Curve Measure_Abs->Plot_Curve Calculate Calculate Concentration Plot_Curve->Calculate

Caption: Step-by-step workflow for the Folin-Ciocalteu assay.

Pillar 2: Direct UV-Vis Spectrophotometry - A Rapid but Interference-Prone Method

Underlying Principle: Electronic Transitions

Direct UV-Vis spectrophotometry leverages the intrinsic ability of the 3-Ethyl-4-methoxy-phenol molecule to absorb light in the ultraviolet range. The benzene ring and its substituents contain π-electrons that can be excited to higher energy orbitals by absorbing UV radiation of a specific wavelength. According to the Beer-Lambert Law, the absorbance at this wavelength is directly proportional to the concentration of the compound in the solution.

The key to this method is identifying the wavelength of maximum absorbance (λmax), as this provides the greatest sensitivity and adherence to the Beer-Lambert law. For 4-methoxyphenol, a structurally similar compound, absorption maxima are observed around 222 nm and 282 nm.[6] The λmax for 3-Ethyl-4-methoxy-phenol is expected to be in a similar region. The primary vulnerability of this method is spectral interference. Any other molecule in the sample matrix that absorbs at or near the selected λmax will contribute to the signal, leading to inaccurate results. The pH of the solution can also influence the spectrum by causing a bathochromic (red) shift upon deprotonation of the phenolic hydroxyl group.

Experimental Protocol: Direct UV-Vis Assay
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or a suitable buffer). Methanol is a common choice.

  • Determination of λmax:

    • Prepare a mid-range concentration solution (e.g., 10 µg/mL) of 3-Ethyl-4-methoxy-phenol in the chosen solvent.

    • Scan the solution in a UV-Vis spectrophotometer from 200 nm to 400 nm against a solvent blank.

    • Identify the wavelength that gives the highest absorbance peak; this is the λmax. For this guide, we will assume a hypothetical λmax of 285 nm.

  • Calibration Curve Preparation (0-25 µg/mL):

    • Using the same stock standard (1 mg/mL), prepare a series of dilutions in methanol. The concentration range will likely be lower than for the F-C assay due to higher molar absorptivity.

    • Transfer each standard and a methanol blank to a quartz cuvette.

  • Measurement:

    • Measure the absorbance of each solution at the determined λmax (285 nm) against the blank.

Workflow for Direct UV-Vis Assay

Direct UV-Vis Assay Workflow cluster_dev Development cluster_prep Preparation cluster_analysis Analysis Scan_Lambda Scan for λmax (e.g., 200-400 nm) Measure_Abs Measure Absorbance at λmax (285 nm) Scan_Lambda->Measure_Abs Std_Prep Prepare Standards & QCs (0-25 µg/mL) Fill_Cuvette Fill Quartz Cuvette Std_Prep->Fill_Cuvette Fill_Cuvette->Measure_Abs Plot_Curve Plot Calibration Curve Measure_Abs->Plot_Curve Calculate Calculate Concentration Plot_Curve->Calculate

Caption: Step-by-step workflow for the Direct UV-Vis assay.

Pillar 3: The Cross-Validation Study - A Framework for Trustworthiness

Cross-validation is a formal comparison of data from two or more analytical methods to determine if the results are comparable.[7][8] This process is essential for ensuring data integrity when methods are changed or when results from different techniques need to be correlated. Our study is designed based on the principles outlined in the ICH Q2(R2) guideline, "Validation of Analytical Procedures".[1][9]

Cross-Validation Experimental Design

The core of our validation is to assess each method's linearity, accuracy, precision, sensitivity, and specificity using a common set of standards and quality control (QC) samples.

Cross-Validation Logical Flow cluster_fc Method A: Folin-Ciocalteu cluster_uv Method B: Direct UV-Vis Prep Prepare Common Stock, Calibration Standards, & QCs FC_Assay Perform F-C Assay Prep->FC_Assay UV_Assay Perform UV-Vis Assay Prep->UV_Assay FC_Data Collect F-C Data FC_Assay->FC_Data Analysis Analyze Validation Parameters (Linearity, Accuracy, Precision, LOD/LOQ) FC_Data->Analysis UV_Data Collect UV-Vis Data UV_Assay->UV_Data UV_Data->Analysis Comparison Compare Performance Analysis->Comparison Report Generate Report & Recommendations Comparison->Report

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Protocol for 3-Ethyl-4-methoxyphenol

Operational Context & Hazard Profile In modern drug development, 3-Ethyl-4-methoxyphenol (CAS: 13523-64-3) frequently serves as a critical synthetic intermediate. It is notably utilized in the synthesis of 2,5-dimethoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Context & Hazard Profile

In modern drug development, 3-Ethyl-4-methoxyphenol (CAS: 13523-64-3) frequently serves as a critical synthetic intermediate. It is notably utilized in the synthesis of 2,5-dimethoxyphenylpiperidines, a novel class of selective serotonin 5-HT2A receptor agonists being investigated for psychiatric indications [1].

However, as an alkyl-substituted methoxyphenol, this compound presents significant handling and disposal challenges. Phenol derivatives are inherently toxic, corrosive to biological tissues, and persistent in aquatic environments. To maintain laboratory safety and regulatory compliance, disposal procedures must shift from generic waste dumping to a highly controlled, causality-driven chemical management strategy [2].

Physicochemical Causality in Waste Management

As a Senior Application Scientist, it is imperative to understand why we implement specific disposal protocols rather than blindly following a checklist. The chemical structure of 3-Ethyl-4-methoxyphenol dictates its reactivity and, consequently, its disposal requirements:

  • Electron-Rich Aromatic Ring: The presence of hydroxyl (-OH), methoxy (-OCH3), and ethyl (-CH2CH3) groups makes the benzene ring highly electron-rich. Causality: This compound is exceptionally susceptible to electrophilic aromatic substitution and rapid oxidation. Operational Rule: Never mix 3-Ethyl-4-methoxyphenol waste with strong oxidizers (e.g., concentrated nitric acid, peroxides, or permanganates). Doing so can trigger runaway exothermic nitration or explosive degradation.

  • Lipophilicity and Tissue Penetration: The alkyl and ether modifications increase the compound's lipophilicity compared to unsubstituted phenol. Causality: It penetrates standard nitrile gloves more rapidly than highly polar solvents and acts as a severe skin and eye irritant (Hazard Statements H315, H319). Operational Rule: Double-gloving and immediate segregation of contaminated PPE are mandatory.

  • Environmental Toxicity: Phenolic compounds disrupt aquatic ecosystems by interfering with cellular respiration. Causality: It cannot be neutralized and flushed down the drain. It must be subjected to high-temperature incineration to completely cleave the aromatic ring[3].

Waste Stream Categorization

To ensure safe downstream processing, summarize the quantitative and logistical data for your waste streams using the following matrix:

Waste CategoryTypical CompositionPrimary HazardApproved ContainerRequired PPE
Liquid Waste (Organic) 3-Ethyl-4-methoxyphenol dissolved in EtOAc, DCM, or MeOH.Flammable, Toxic, IrritantHigh-Density Polyethylene (HDPE) carboyDouble Nitrile gloves, Lab coat, Safety goggles
Solid Waste Unreacted powder, contaminated filter paper, silica gel from columns.Toxic dust, IrritantSealed polypropylene bin or heavy-duty bio-bagN95/P100 respirator (if powder), Nitrile gloves
Spill Debris Vermiculite/sand saturated with phenolic solvent solutions.Off-gassing, Toxic contactSealable hazardous waste bucketHeavy-duty butyl rubber gloves, Face shield

Disposal Decision Workflow

The following logic tree outlines the immediate decision-making process for handling 3-Ethyl-4-methoxyphenol waste safely.

DisposalWorkflow start 3-Ethyl-4-methoxyphenol Waste Generation type Determine Waste State start->type liquid Liquid Waste (Reaction Filtrates/Solvents) type->liquid solid Solid Waste (Powders/Contaminated Consumables) type->solid spill Spill Management (Accidental Release) type->spill liq_cont Collect in Halogen-Free Organic Waste Container liquid->liq_cont sol_cont Collect in Sealed Polypropylene Bag/Bin solid->sol_cont spill_cont Absorb with Inert Material (Vermiculite/Sand) spill->spill_cont label_waste Label: Hazardous Waste (Toxic, Irritant, Combustible) liq_cont->label_waste sol_cont->label_waste spill_cont->sol_cont Transfer ehs Transfer to EHS / Satellite Accumulation Area label_waste->ehs incinerate Final Disposal: High-Temperature Incineration ehs->incinerate

Caption: Decision-making workflow for the categorization, containment, and final incineration of 3-Ethyl-4-methoxyphenol.

Step-by-Step Experimental Disposal Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification check of the current step is confirmed.

Protocol A: Routine Liquid Waste Management

Used for reaction filtrates, mother liquors, and solvent washes containing the compound.

  • Solvent Compatibility Check: Verify that the liquid waste does not contain concentrated acids, particularly nitric acid.

    • Self-Validation: Check the pH of a 1 mL aliquot. If pH < 3, neutralize carefully with dilute sodium bicarbonate before bulking to prevent pressure buildup in the waste carboy.

  • Halogen Segregation: Determine if the solvent matrix contains halogens (e.g., Dichloromethane, Chloroform).

    • Causality: Non-halogenated phenolic waste is cheaper to incinerate and burns cleaner. Halogenated waste requires specialized scrubbers to prevent dioxin formation [2]. Route to the correct carboy accordingly.

  • Transfer Process: Use a grounded, wide-mouth funnel to transfer the liquid into an HDPE carboy. Do not fill the carboy beyond 80% capacity.

    • Causality: Leaving 20% headspace accommodates vapor expansion caused by ambient laboratory temperature fluctuations.

  • Secondary Containment: Place the sealed carboy in a secondary containment tray within a designated Satellite Accumulation Area (SAA).

  • Labeling: Affix a hazardous waste label detailing the exact percentages of 3-Ethyl-4-methoxyphenol and the solvent matrix. Date the label the moment the first drop of waste enters the container.

Protocol B: Spill Response and Decontamination

Used for accidental benchtop or fume hood releases.

  • Immediate Isolation: Evacuate personnel from the immediate vicinity and increase fume hood exhaust flow.

  • Inert Absorption: Cover the spill entirely with an inert absorbent such as vermiculite or dry sand.

    • Causality: Do not use paper towels or combustible cellulose for highly concentrated phenolic spills, as the high surface area combined with potential reactive impurities can generate heat and pose a fire risk [3].

  • Mechanical Collection: Using a non-sparking plastic scoop, transfer the saturated absorbent into a wide-mouth, sealable polypropylene container.

  • Surface Decontamination: Wash the spill surface with a 5% sodium hydroxide (NaOH) solution, followed by water and ethanol.

    • Causality: Phenols are weakly acidic. The NaOH converts residual 3-Ethyl-4-methoxyphenol into its water-soluble phenoxide salt, ensuring complete removal from the bench surface.

  • Validation: Wipe the area with a dry swab and inspect under UV light (if applicable to the solvent matrix) to ensure no fluorescent residue remains. Dispose of the swab as solid hazardous waste.

References

  • Marcher-Rørsted, E.; Jensen, A.A; Smits, G.; Frydenvang, K. Kristensen, J.L. "Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists." Journal of Medicinal Chemistry. 2024. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management System; Identification and Listing of Hazardous Waste." URL:[Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethyl-4-methoxy-phenol

As researchers and scientists dedicated to advancing drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-Ethyl-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to advancing drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-Ethyl-4-methoxy-phenol demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety and the integrity of your work. Here, we will delve into the essential personal protective equipment (PPE), operational protocols, and disposal plans, grounded in authoritative safety standards and the known hazard profiles of analogous phenolic compounds.

Understanding the Hazard: A Data-Driven Approach

Hazard ClassificationAssociated RisksRationale Based on Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.SDS for similar compounds like 3-Methoxyphenol and 3-ethylphenol indicate these hazards.[3][4]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns. Phenol can be absorbed through the skin and has an anesthetic effect, which may delay the sensation of a burn.[2]This is a primary hazard associated with phenolic compounds.[1][5][6]
Serious Eye Damage/Irritation Causes serious, potentially irreversible eye damage.This is a consistent warning for methoxyphenols and ethylphenols.[3][4][7][8]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dust or vapors can irritate the respiratory system.[6][7]

Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all solution; it is a dynamic process dictated by the nature of the task at hand. The following provides a step-by-step guide to outfitting yourself appropriately for handling 3-Ethyl-4-methoxy-phenol.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place and fully operational.

  • Fume Hood: All handling of 3-Ethyl-4-methoxy-phenol, from weighing to preparing solutions, must be conducted within a certified chemical fume hood.[1][5] This is critical to minimize inhalation exposure to any dust or vapors.

Primary Protective Equipment: Non-Negotiable Essentials

This level of PPE is mandatory for any work involving 3-Ethyl-4-methoxy-phenol.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are required.[9][10] These provide a seal around the eyes, offering protection from splashes and airborne particles.

    • Face Shield: When there is a significant risk of splashing, such as during the preparation of concentrated solutions or transfers of larger volumes, a face shield must be worn in conjunction with safety goggles.[1][10]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is the minimum requirement.[1]

    • Chemical-Resistant Apron: For procedures with a higher splash potential, a butyl rubber or neoprene apron should be worn over the lab coat.[1]

    • Full Coverage: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[1]

  • Hand Protection: The choice of gloves is critical, as phenol and its derivatives can penetrate many common glove materials.

    • Glove Selection: Standard latex or thin nitrile examination gloves are not sufficient.[10] The recommended practice is to use utility-grade neoprene or butyl gloves.[1] For tasks requiring greater dexterity, double-gloving with two pairs of thicker nitrile gloves (at least 8mil) can be an option for incidental contact, with the understanding that gloves must be changed immediately upon any sign of contamination.[1]

    • Glove Inspection and Removal: Always inspect gloves for any signs of degradation or puncture before use. Remove gloves using a technique that avoids skin contact with the outer surface.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling 3-Ethyl-4-methoxy-phenol fume_hood Work in Certified Fume Hood? start->fume_hood primary_ppe Don Primary PPE: - Chemical Goggles - Lab Coat - Appropriate Gloves (Neoprene/Butyl or Double Nitrile) fume_hood->primary_ppe  Yes stop STOP WORK Consult EHS fume_hood->stop  No splash_risk Significant Splash Risk? primary_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield  Yes proceed Proceed with Work splash_risk->proceed  No apron Add Chemical-Resistant Apron face_shield->apron apron->proceed

Caption: Decision workflow for PPE selection when handling 3-Ethyl-4-methoxy-phenol.

Operational Plan: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include clear, step-by-step procedures for handling and waste disposal.

Step-by-Step Handling Procedure
  • Preparation: Before handling the chemical, ensure the fume hood is operational, and all necessary PPE is readily available and has been inspected. Designate a specific area within the fume hood for the handling of 3-Ethyl-4-methoxy-phenol.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood to prevent the generation of airborne dust. Use tools and equipment that can be easily decontaminated.

  • Solution Preparation: When preparing solutions, slowly add the 3-Ethyl-4-methoxy-phenol to the solvent to avoid splashing.

  • Post-Handling Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent. Decontaminate any equipment used.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then apron (if used), face shield (if used), and finally, safety goggles and lab coat. Wash hands thoroughly with soap and water after removing all PPE.[11]

Disposal Plan

Improper disposal of 3-Ethyl-4-methoxy-phenol and its associated waste can pose a significant environmental and health risk.

  • Waste Segregation: All materials contaminated with 3-Ethyl-4-methoxy-phenol, including gloves, weigh paper, and pipette tips, must be collected as hazardous waste.[12]

  • Waste Container: Use a designated, clearly labeled, and sealed hazardous waste container.[11][12] The label should include the full chemical name and the associated hazards.

  • Empty Containers: "Empty" containers that held 3-Ethyl-4-methoxy-phenol must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[12]

  • Disposal Coordination: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for pickup.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible research.

References

  • NIOSH Pocket Guide to Chemical Hazards - Centers for Disease Control and Prevention. [13]

  • Pocket Guide to Chemical Hazards Introduction - National Institute for Occupational Safety and Health (NIOSH).

  • Understanding the NIOSH Pocket Guide to Chemical Hazards - The Center for Construction Research and Training (CPWR). [14]

  • NIOSH Pocket Guide to Chemical Hazards - International Association of Fire Chiefs. [15]

  • NIOSH Pocket Guide to Chemical Hazards (1990) - National Institute for Occupational Safety and Health (NIOSH). [16]

  • Personal Protective Equipment (OSHA 3077) - Occupational Safety and Health Administration. [9]

  • PPE Requirements: Standard & Levels - SafetyCulture. [17]

  • Personal Protective Equipment - Standards - Occupational Safety and Health Administration. [18]

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